Tricosanoyl Chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tricosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPXDCXOALQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467435 | |
| Record name | Tricosanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663618-08-4 | |
| Record name | Tricosanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
Tricosanoyl chloride, a long-chain fatty acyl chloride, is the chlorinated derivative of tricosanoic acid. Its extended aliphatic chain and reactive acyl chloride functional group dictate its physical and chemical characteristics.
Data Presentation: Core Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₂₃H₄₅ClO | [1] |
| Molecular Weight | 373.06 g/mol | [1] |
| CAS Number | 663618-08-4 | [1][2] |
| Appearance | Expected to be a colorless to yellowish, oily liquid or low-melting solid at room temperature. | Inferred from similar long-chain acyl chlorides. |
| Melting Point | Data not available. | Expected to be slightly above room temperature. |
| Boiling Point | Data not available. | Expected to be high, and likely to decompose upon atmospheric distillation. |
| Density | Data not available. | Expected to be slightly less than 1 g/mL. |
| Solubility | Insoluble in water (reacts); Soluble in anhydrous, non-polar organic solvents such as dichloromethane, chloroform, and ethers. | General property of long-chain acyl chlorides. |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the reaction of tricosanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent under anhydrous conditions.
Experimental Protocol: Synthesis from Tricosanoic Acid
Reaction Scheme:
C₂₂H₄₅COOH + SOCl₂ → C₂₂H₄₅COCl + SO₂ (g) + HCl (g)
Materials:
-
Tricosanoic acid
-
Thionyl chloride (freshly distilled)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
-
Vacuum pump with a base trap (e.g., NaOH solution)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tricosanoic acid.
-
Dissolution: Add anhydrous DCM to dissolve the tricosanoic acid with stirring.
-
Reaction: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.
-
Reflux: Attach the reflux condenser and gently heat the reaction mixture to reflux (around 40°C for DCM) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A base trap is crucial to neutralize the corrosive and toxic off-gases.
-
Purification: For many applications, the crude this compound is of sufficient purity. If further purification is required, high-vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
This compound's reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.
-
Hydrolysis: It reacts readily, often violently, with water to form tricosanoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.[3]
-
Alcoholysis: In the presence of an alcohol, it forms the corresponding ester.
-
Aminolysis: It reacts with ammonia and primary or secondary amines to yield amides.
-
Stability: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is recommended) to prevent degradation.
Mandatory Visualization: Nucleophilic Acyl Substitution Pathway
Caption: General mechanism of nucleophilic acyl substitution for this compound.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not available, the following are expected characteristic signals based on the analysis of similar long-chain acyl chlorides.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A triplet at approximately 2.8-3.0 ppm corresponding to the α-methylene protons (-CH₂-COCl). Other methylene and the terminal methyl protons would appear as multiplets and a triplet, respectively, in the upfield region (approx. 0.8-1.7 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon in the range of 170-175 ppm. The α-methylene carbon would appear around 45-50 ppm. Multiple signals for the aliphatic chain carbons would be observed between approximately 14 and 35 ppm. |
| IR Spectroscopy | A strong, characteristic C=O stretching band around 1800 cm⁻¹. C-H stretching bands from the aliphatic chain would be present in the 2850-2960 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak may be weak or absent. A prominent fragmentation pattern would be the loss of a chlorine radical (·Cl) or HCl, followed by fragmentation of the long alkyl chain. |
Biological and Pharmacological Context
There is currently no direct evidence in the scientific literature detailing the specific biological activities or signaling pathways of this compound. However, based on the known roles of long-chain fatty acids and the reactivity of the acyl chloride group, some potential areas of interest for research can be hypothesized.
Long-chain fatty acids are integral to cellular processes, including energy metabolism and the synthesis of signaling molecules. Their activated forms, acyl-CoAs, are substrates for a multitude of enzymes. A reactive molecule like this compound could potentially act as a covalent modifier of proteins involved in lipid metabolism, such as acyl-CoA synthetases or fatty acid amide hydrolase.
The introduction of a chlorine atom can significantly alter the biological properties of a molecule, potentially enhancing its efficacy or introducing novel activities.
Mandatory Visualization: Hypothetical Experimental Workflow for Target Identification
Caption: A potential workflow for identifying the biological targets of this compound.
Handling, Storage, and Safety
This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
An In-depth Technical Guide to the Synthesis of Tricosanoyl Chloride from Tricosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tricosanoyl chloride from tricosanoic acid, a critical conversion for the development of various pharmaceutical and chemical entities. This compound, as a highly reactive acylating agent, serves as a key intermediate in the synthesis of esters, amides, and other derivatives of tricosanoic acid, a 23-carbon saturated fatty acid. This document outlines the prevalent synthetic methodologies, presents detailed experimental protocols, and offers quantitative data to support procedural optimization.
Synthetic Methodologies
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For long-chain fatty acids like tricosanoic acid, the primary challenge lies in ensuring complete conversion while maintaining the integrity of the long alkyl chain. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based reagents.
-
Thionyl Chloride (SOCl₂): This is often the reagent of choice due to the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. The reaction can often be performed neat or in an inert solvent.[1][2][3][4][5]
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that also produces gaseous byproducts (CO, CO₂, HCl). It is often used with a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This method is typically carried out in an inert solvent like dichloromethane (DCM).
-
Phosphorus Trichloride (PCl₃): While effective, the use of PCl₃ can be complicated by the formation of phosphorous acid as a byproduct, which can be difficult to remove from the reaction mixture.
This guide will focus on the use of thionyl chloride and oxalyl chloride due to their efficiency and the straightforward work-up procedures.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of long-chain fatty acid chlorides, which can be extrapolated for the synthesis of this compound.
Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride
| Carboxylic Acid | Reagent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| Fatty Acids (general) | SOCl₂ (excess) | Neat | Reflux | Several hours | High | General procedure. |
| Medium to long-chain fatty acids | SOCl₂ (1.5) | Neat | 35-40 (water bath) | 5 | High | Purification by distillation of excess SOCl₂. |
| o-Toluic Acid | SOCl₂ (1.375) | Neat | 60-65 | 2-3 | >90 | Example of a general procedure. |
Table 2: Synthesis of Acyl Chlorides using Oxalyl Chloride
| Carboxylic Acid | Reagent (Equivalents) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| General Carboxylic Acids | (COCl)₂ | Catalytic DMF | DCM | Room Temp | - | High | General procedure. |
| Sodium salt of carboxylic acid | (COCl)₂ (1.1) | Pyridine | Benzene or Toluene | Room Temp then 60 | 1.5 then 0.5 | High | For avoiding HCl formation with the free acid. |
| General Procedure | (COCl)₂ (1.3) | 2 drops DMF | CH₂Cl₂ | Room Temp | 1.5 | - | Followed by solvent evaporation. |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood, as they evolve corrosive and toxic gases. All glassware should be thoroughly dried before use.
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of long-chain fatty acid chlorides.
Materials:
-
Tricosanoic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 - 2 equivalents)
-
Anhydrous dichloromethane (DCM) or toluene (optional, can be run neat)
-
Round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask, place tricosanoic acid.
-
If using a solvent, add anhydrous DCM or toluene.
-
Slowly add thionyl chloride to the flask at room temperature with stirring.
-
Once the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (for neat reaction, heat to 70-80 °C).
-
Maintain the reflux for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the solid tricosanoic acid and the formation of a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated under reduced pressure.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF
This protocol is a milder alternative to the thionyl chloride method.
Materials:
-
Tricosanoic acid (1 equivalent)
-
Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a gas trap.
Procedure:
-
Dissolve tricosanoic acid in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF to the solution.
-
Slowly add oxalyl chloride dropwise to the stirred solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude this compound.
-
The crude product is typically of high purity and can be used without further purification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and a general experimental workflow.
Caption: Reaction scheme for the synthesis of this compound using thionyl chloride.
Caption: Reaction scheme for the synthesis of this compound using oxalyl chloride and catalytic DMF.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Tricosanoyl Chloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl chloride (C₂₃H₄₅ClO), a long-chain acyl chloride, is a reactive organic compound of significant interest in synthetic organic chemistry and materials science. Its extended hydrocarbon tail and reactive acyl chloride head group make it a valuable building block for the synthesis of complex lipids, surfactants, and other amphiphilic molecules. This technical guide provides a detailed overview of the physical and chemical properties of this compound, with a focus on its physical state and appearance, supported by comparative data from homologous long-chain acyl chlorides.
Physical State and Appearance
The appearance of long-chain acyl chlorides can range from a colorless or white powder to a pale yellow, lumpy solid[1]. The specific appearance can be influenced by the purity of the compound, with purer samples tending to be white and crystalline.
Physicochemical Properties
To provide a comprehensive understanding of this compound, the following table summarizes its known and inferred properties, alongside those of other relevant long-chain acyl chlorides.
| Property | This compound (C23) | Stearoyl Chloride (C18) | Behenoyl Chloride (C22) | Lignoceroyl Chloride (C24) |
| Molecular Formula | C₂₃H₄₅ClO | C₁₈H₃₅ClO | C₂₂H₄₃ClO | C₂₄H₄₇ClO |
| Molecular Weight | 373.06 g/mol | 302.93 g/mol | 359.03 g/mol | 387.08 g/mol |
| Physical State | Solid (inferred) | Solid | Solid (inferred) | Solid |
| Appearance | White to off-white waxy/crystalline solid (inferred) | White or colorless to light yellow powder to lump to clear liquid | Off-white solid (inferred from homologues) | Off-white solid |
| Melting Point (°C) | Not available | 19 - 22 | Not available | Not available |
| Boiling Point (°C) | Not available | 214 - 216 @ 15 mmHg | Not available | Not available |
Experimental Protocols
Determination of Physical State and Appearance
Objective: To determine the physical state (solid or liquid) and describe the appearance (color, texture) of this compound at ambient temperature.
Materials:
-
This compound sample
-
Spatula
-
Watch glass
-
White background surface (e.g., ceramic tile)
-
Magnifying glass (optional)
Procedure:
-
Sample Preparation: Place a small, representative sample of this compound onto a clean, dry watch glass using a spatula.
-
Observation of Physical State: At room temperature (approximately 20-25 °C), observe the sample to determine if it is a solid or a liquid. Note if it maintains its shape (solid) or flows to conform to the shape of the container (liquid).
-
Observation of Appearance:
-
Color: Place the watch glass on a white background and observe the color of the sample. Record if it is white, off-white, yellow, or another color.
-
Texture: Observe the texture of the solid. Describe it as crystalline (having a regular geometric shape), amorphous (lacking a defined shape), waxy, or powdered. A magnifying glass can be used for a more detailed observation of the crystal structure, if present.
-
Form: Note the overall form of the solid, for instance, if it is a fine powder, coarse granules, or a solid lump.
-
-
Documentation: Record all observations in a laboratory notebook.
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount in a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
-
-
Data Recording: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
Structure-Property Relationship
The physical state of long-chain acyl chlorides is directly related to the length of their aliphatic chain. As the number of carbon atoms increases, the van der Waals forces between the molecules become stronger, requiring more energy to overcome them, which results in a higher melting point. This relationship is illustrated in the following diagram.
Caption: Molecular structure's influence on physical state.
Conclusion
This compound is a long-chain acyl chloride that is predicted to be a white to off-white, waxy or crystalline solid at room temperature. Its physical properties are governed by the significant van der Waals forces resulting from its long aliphatic chain. The experimental protocols outlined in this guide provide a framework for the precise determination of its physical characteristics, which are crucial for its application in research and development. The provided data and diagrams offer a comprehensive technical resource for professionals working with this and related long-chain fatty acid derivatives.
References
Tricosanoyl chloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Tricosanoyl Chloride
Disclaimer: This document provides a technical guide on the safety and handling of this compound. Specific safety data for this compound is limited; therefore, this guide is compiled by extrapolating data from structurally similar long-chain acyl chlorides and other reactive acid chlorides. Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier for the specific chemical in use and perform a thorough risk assessment for their unique experimental conditions.
Hazard Identification and Classification
This compound is anticipated to be a corrosive substance that reacts violently with water and moisture.[1] The primary hazards are associated with its corrosivity, causing severe skin burns and eye damage, and the liberation of toxic hydrogen chloride (HCl) gas upon contact with water.[1][2] Inhalation of vapors or mists can be toxic and cause respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301/P312/P330/P331: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
P303/P361/P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304/P340/P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305/P351/P338/P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
P363: Wash contaminated clothing before reuse.
-
P403/P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
| Property | Value (for related compounds) | Source Compound |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F | Tricosane (C23H48) |
| Boiling Point | 380 °C / 716 °F @ 760 mmHg | Tricosane (C23H48) |
| Flash Point | >113 °C / >235.4 °F | Stearoyl Chloride (C18), Tricosane |
| Autoignition Temp. | ~229 - 230 °C | Octanoyl Chloride (C8), Stearoyl Chloride |
Handling and Storage Protocols
Protocol for Safe Handling
-
Work Area: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are in close proximity and operational.
-
Inert Atmosphere: Handle and store the chemical under an inert gas atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Moisture Avoidance: This substance reacts violently with water. Use only dry glassware and equipment. Never allow the product to come into contact with water or moist air.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools.
-
Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing immediately and wash before reuse.
Protocol for Storage
-
Container: Keep the container tightly closed and store in the original receptacle.
-
Location: Store in a dry, cool, and well-ventilated corrosives area. The storage area should be locked up or accessible only to authorized personnel.
-
Incompatibilities: Store away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, amines, and alkalis.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full face shield. | Protects against splashes and corrosive vapors. Do not wear contact lenses. |
| Skin/Hand | Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber). Consult glove manufacturer for breakthrough times. Wear a chemically resistant apron and long-sleeved clothing. | Prevents skin contact, which can cause severe chemical burns. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases/organic vapors if exposure limits may be exceeded or if ventilation is inadequate. | Protects against inhalation of toxic and corrosive vapors. |
Emergency Procedures
First Aid Measures
Immediate medical attention is required for all exposure routes. First aiders must protect themselves from exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the victim to fresh air immediately. 2. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush skin with large amounts of water and soap for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. If the victim is conscious, give 2-4 cupfuls of milk or water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Accidental Release Measures (Spill Protocol)
-
Evacuate: Evacuate non-essential personnel from the danger area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Cover drains to prevent entry into the sewer system.
-
Absorb: Absorb the spill with a dry, inert material such as vermiculite, sand, or fuller's earth. Do not use combustible materials or allow water to contact the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the affected area thoroughly.
Fire-Fighting and Disposal
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: DO NOT USE WATER. A violent reaction will occur, liberating toxic and corrosive hydrogen chloride gas.
-
Hazards: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas. Containers may explode when heated.
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Disposal Protocol
-
Regulations: Dispose of waste material in accordance with all applicable local, regional, and national regulations.
-
Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.
-
Professional Disposal: The material should be disposed of by a licensed hazardous waste disposal company.
Workflow Visualization
The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.
References
A Technical Guide to High-Purity Tricosanoyl Chloride for Researchers and Drug Development Professionals
Introduction: Tricosanoyl chloride (C23H45ClO), a long-chain acyl chloride, is a valuable reagent in the fields of lipid research and drug development. Its extended 23-carbon chain makes it a unique building block for the synthesis of complex lipids, particularly very-long-chain ceramides and other sphingolipids. This guide provides an in-depth overview of commercially available high-purity this compound, its analysis, and its applications in experimental settings, with a focus on its role in the synthesis of biologically active molecules.
Commercial Suppliers and Specifications
High-purity this compound is available from specialized chemical suppliers catering to the research and pharmaceutical industries. While obtaining detailed certificates of analysis often requires direct contact with the supplier upon purchase, the following information represents typical specifications for this reagent. The primary commercial sources identified are MedChemExpress and Gentaur, which provide the compound for research purposes.[1][2]
Table 1: Representative Specifications of Commercial this compound
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥95% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Appearance | White to off-white solid or liquid | Visual Inspection |
| Molecular Formula | C23H45ClO | --- |
| Molecular Weight | 373.06 g/mol | Mass Spectrometry |
| CAS Number | 663618-08-4 | --- |
| Storage Conditions | Store at -20°C, protect from moisture | --- |
Note: Specifications may vary between suppliers and batches. It is crucial to consult the supplier-specific documentation for precise data.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for reproducible experimental outcomes. Due to its reactive nature, direct analysis can be challenging. Derivatization is often employed to convert it into a more stable compound for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound. The acyl chloride is typically converted to its methyl ester derivative, methyl tricosanoate, which is more volatile and stable for GC analysis.
Experimental Protocol: Derivatization for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.
-
Esterification: Add 1 mL of anhydrous methanol to the vial. The reaction is often rapid due to the high reactivity of the acyl chloride. To ensure complete reaction, the mixture can be heated at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously to extract the methyl tricosanoate into the hexane layer.
-
Drying: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the hexane solution into the GC-MS system.
A typical GC-MS protocol for analyzing the resulting fatty acid methyl ester (FAME) would involve a temperature gradient to ensure proper separation of long-chain compounds.[3]
Applications in Research and Drug Development
This compound's primary application lies in its use as a precursor for the synthesis of complex lipids, which play crucial roles in cellular structure and signaling.
Synthesis of Very-Long-Chain Ceramides
Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate processes such as apoptosis, cell proliferation, and inflammation.[4][5] Very-long-chain ceramides (VLC-ceramides), those with acyl chains of 20 carbons or more, have distinct biological functions. This compound is an ideal reagent for synthesizing C23:0 ceramides, allowing researchers to investigate the specific roles of these VLC-ceramides.
Experimental Protocol: Synthesis of N-Tricosanoyl-Sphingosine (C23:0 Ceramide)
-
Reactant Preparation: Dissolve D-erythro-sphingosine in a suitable anhydrous solvent, such as a mixture of dichloromethane and pyridine, under an inert atmosphere (e.g., argon or nitrogen).
-
Acylation: Cool the sphingosine solution in an ice bath. Slowly add a solution of this compound in the same solvent to the reaction mixture. The pyridine acts as a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the reaction with a weak acid and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel to yield the pure N-tricosanoyl-sphingosine.
Role in Drug Delivery Systems
The lipophilic nature of the tricosanoyl chain can be leveraged in the development of drug delivery systems. By incorporating it into lipid-based nanoparticles or other carrier molecules, it can enhance the encapsulation and delivery of hydrophobic drugs. The long acyl chain can influence the stability and release profile of these delivery systems.
Signaling Pathways Involving this compound Derivatives
While this compound itself is not a signaling molecule, it is a precursor to very-long-chain ceramides, which are integral components of cellular membranes and are involved in critical signaling pathways.
The Sphingolipid Metabolism Pathway
This compound is used to synthesize C23:0 ceramide, which then enters the sphingolipid metabolic network. This pathway is a complex web of synthesis and degradation that produces a variety of bioactive lipids. Ceramide sits at the central hub of this pathway.
Functional Roles of Very-Long-Chain Ceramides
VLC-ceramides, such as those synthesized from this compound, have specific functions that differ from their shorter-chain counterparts. They are critical for the structural integrity of the skin barrier and the myelin sheath in the nervous system. In terms of signaling, VLC-ceramides have been implicated in processes such as mitochondrial function and apoptosis. For instance, an accumulation of VLC-ceramides has been shown to induce mitochondrial dysfunction and oxidative stress in cardiomyocytes. The specific acyl chain length of ceramides can influence the biophysical properties of cell membranes, leading to the formation of distinct signaling platforms.
Conclusion
High-purity this compound is a key enabling reagent for the study of very-long-chain lipids and their roles in biological systems. Its primary utility lies in the synthesis of specific VLC-ceramides, which allows for the detailed investigation of their unique functions in cellular signaling and their potential as therapeutic targets or components of drug delivery systems. Careful consideration of its purity and appropriate handling are essential for obtaining reliable and reproducible results in a research and development setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. spbase.org [spbase.org]
- 3. benchchem.com [benchchem.com]
- 4. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Tricosanoyl Chloride: A Technical Guide for Biochemical Assays and Very Long-Chain Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tricosanoyl chloride and its application as a biochemical reagent, primarily focusing on its role in the analysis of very long-chain fatty acids (VLCFAs). While direct functional biochemical assays utilizing this compound are not extensively documented, its utility as a derivatization agent and a precursor for creating analytical standards is crucial for researchers in lipidomics, metabolomics, and drug development.
Introduction to this compound and Tricosanoic Acid
This compound (C23H45ClO) is the acyl chloride derivative of tricosanoic acid (C23H46O2), a very long-chain saturated fatty acid.[1] Acyl chlorides are highly reactive organic compounds used in various chemical syntheses, including the formation of esters and amides.[2][3] In the context of biochemical analysis, the high reactivity of this compound makes it an effective reagent for derivatization, a process that modifies a chemical compound to make it more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[4]
Tricosanoic acid itself is a biologically significant molecule. It is found in various organisms and has been identified as a human and plant metabolite. Altered levels of VLCFAs, including tricosanoic acid, are biochemical markers for several diseases, making their accurate quantification essential for diagnostics and research. Tricosanoic acid has also been studied for its potential role in cognitive function and its association with conditions like Alzheimer's disease.
Physicochemical Properties of this compound and Tricosanoic Acid
A summary of the key physicochemical properties of this compound and its corresponding fatty acid, tricosanoic acid, is presented in the table below.
| Property | This compound | Tricosanoic Acid |
| Molecular Formula | C23H45ClO | C23H46O2 |
| Molecular Weight | 373.06 g/mol | 354.6 g/mol |
| CAS Number | 663618-08-4 | 2433-96-7 |
Data sourced from
Role as a Reagent in Biochemical Assays: Derivatization for Analysis
The primary application of this compound in a biochemical context is as a reagent for derivatization, particularly for analytical techniques like GC-MS. The acyl chloride group is highly reactive and not suitable for direct injection into a GC system. Therefore, it is converted into a more stable and volatile derivative, such as a fatty acid methyl ester (FAME). This process is crucial for achieving good chromatographic separation and obtaining reproducible mass spectra.
The general reactivity of acyl chlorides with alcohols to form esters is a well-established chemical transformation. This reaction is often rapid and quantitative, making it ideal for analytical sample preparation.
Experimental Protocol: Derivatization of this compound for GC-MS Analysis
This protocol details the conversion of this compound to its corresponding methyl ester, methyl tricosanoate, for subsequent GC-MS analysis. This procedure is adapted from methodologies for the derivatization of similar acyl chlorides.
Objective: To prepare a volatile and stable derivative of this compound for accurate quantification and identification by GC-MS.
Materials:
-
This compound sample
-
Anhydrous methanol
-
Hexane
-
2 mL reaction vials
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial.
-
Reaction: The reaction proceeds efficiently at room temperature due to the high reactivity of the acyl chloride. For less reactive acyl chlorides or to ensure complete reaction, the mixture can be heated.
-
Extraction: After cooling to room temperature, add 1 mL of hexane to the vial.
-
Vortexing: Vortex the vial vigorously for 1 minute to extract the methyl tricosanoate into the hexane layer.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete separation of the organic (hexane) and aqueous (methanol) phases.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAME to a new glass vial for GC-MS analysis.
Quantitative Parameters for Derivatization Protocol
| Parameter | Value/Range |
| Sample Weight | 1-5 mg |
| Anhydrous Methanol Volume | 1 mL |
| Hexane Volume | 1 mL |
| Vortex Time | 1 minute |
| Centrifugation Speed | 2000 rpm |
| Centrifugation Time | 5 minutes |
Data sourced from
General Experimental Protocol: VLCFA Analysis from Biological Samples
This compound can be used to synthesize a high-purity standard of methyl tricosanoate, which is then used to create a calibration curve for the accurate quantification of tricosanoic acid in biological samples. The following is a general protocol for the analysis of VLCFAs from plasma.
Objective: To extract, derivatize, and quantify VLCFAs from a plasma sample using GC-MS.
Procedure:
-
Internal Standard Addition: To a 1.5 mL glass tube, add 100 µL of plasma. Add a known amount of an internal standard, such as deuterated VLCFAs (e.g., D4-C26:0).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Acid-Catalyzed Methylation):
-
Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.
-
Seal the tube tightly and heat at 80°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
-
-
GC-MS Analysis: Inject the FAME sample into the GC-MS system for separation and quantification.
Quantitative Parameters for VLCFA Analysis from Plasma
| Parameter | Value/Range |
| Plasma Volume | 100 µL |
| Chloroform:Methanol Ratio | 2:1 (v/v) |
| Extraction Vortex Time | 2 minutes |
| Extraction Centrifugation | 2000 x g for 10 minutes |
| Derivatization Reagent | 2% H₂SO₄ in methanol |
| Derivatization Temperature | 80°C |
| Derivatization Time | 2 hours |
| FAME Extraction Centrifugation | 1000 x g for 5 minutes |
Data sourced from
Biological Significance and Signaling Context of Tricosanoic Acid
The importance of accurately measuring tricosanoic acid stems from its diverse biological roles and associations with various physiological and pathological states.
-
Metabolism: Tricosanoic acid is an odd-chain fatty acid. The metabolism of odd-chain fatty acids is linked to vitamin B12, which is required for the conversion of propionate to succinate. A deficiency in vitamin B12 can lead to the accumulation of odd-chain fatty acids, including tricosanoic acid.
-
Biomarker for Disease: Elevated levels of VLCFAs are a key biochemical marker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.
-
Cognitive Function: Tricosanoic acid has been shown to have a positive correlation with cognitive function. Lower levels of tricosanoic acid have been observed in the prefrontal cortex of Alzheimer's disease models. It is suggested that tricosanoic acid may improve cognitive function by regulating neuronal membrane fluidity and inhibiting neuroinflammatory responses.
-
FFAR1 Agonist: Tricosanoic acid is an endogenous agonist for the free fatty acid receptor 1 (FFAR1), which is involved in various physiological processes.
Conclusion
This compound serves as a valuable, albeit specialized, reagent for researchers in the biochemical and biomedical sciences. Its primary utility lies in its application for the derivatization of very long-chain fatty acids for highly sensitive and accurate analytical quantification by methods such as GC-MS. The synthesis of analytical standards from this compound is essential for studying the roles of its corresponding fatty acid, tricosanoic acid, in health and disease. As research into the importance of VLCFAs in metabolic and neurological disorders continues to grow, the tools for their precise measurement, including reagents like this compound, will remain indispensable.
References
The Core Reactivity of Long-Chain Acyl Chlorides: A Technical Guide for Drug Development and Research
Abstract
Long-chain acyl chlorides are highly reactive chemical intermediates that serve as crucial building blocks in organic synthesis, with significant applications in the pharmaceutical and cosmetic industries. Their heightened reactivity compared to their parent carboxylic acids makes them ideal for the synthesis of a variety of derivatives, including esters, amides, and ketones. This guide provides an in-depth analysis of the fundamental reactivity of long-chain acyl chlorides, detailing their synthesis, key reactions, stability, and handling protocols. It further explores their relevance in drug development and cellular signaling, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction: The Molecular Profile of Long-Chain Acyl Chlorides
Long-chain acyl chlorides are derivatives of long-chain fatty acids, where the hydroxyl (-OH) group of the carboxylic acid is substituted by a chlorine atom (-Cl).[1] This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering the molecule significantly more reactive towards nucleophilic attack.[2][3] The general structure consists of a long hydrocarbon tail, which imparts lipophilicity, and the highly reactive acyl chloride head group.
The reactivity of acyl chlorides follows the general order: acyl chloride > acid anhydride > ester > amide.[3][4] This high reactivity makes them valuable synthetic intermediates but also necessitates careful handling and storage to prevent unwanted hydrolysis. While their reactivity is primarily governed by the acyl chloride group, the long alkyl chain can introduce steric hindrance, potentially slowing reaction rates compared to their short-chain counterparts, especially with bulky nucleophiles.
Synthesis of Long-Chain Acyl Chlorides
The most common laboratory and industrial synthesis of long-chain acyl chlorides involves the chlorination of the corresponding long-chain carboxylic acid. Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂) being one of the most frequently used.
General Synthesis Workflow
The conversion of a long-chain carboxylic acid to its acyl chloride derivative typically follows a straightforward workflow. The carboxylic acid is reacted with a chlorinating agent, often with a catalyst, followed by purification to remove excess reagent and byproducts.
Caption: General workflow for the synthesis of long-chain acyl chlorides.
Experimental Protocols for Synthesis
Below are detailed protocols for the synthesis of common long-chain acyl chlorides.
Protocol 2.2.1: Synthesis of Palmitoyl Chloride from Palmitic Acid using Thionyl Chloride
-
Apparatus Setup: A 1-liter four-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents: 200g (0.78 mol) of palmitic acid, 139.23g (1.17 mol) of thionyl chloride (SOCl₂), and 4 mL of N,N-dimethylformamide (DMF) are added to the flask.
-
Reaction: The mixture is stirred and heated to reflux for 2 hours.
-
Purification: The reaction mixture is then subjected to distillation under reduced pressure. The main fraction is collected at a vapor temperature of approximately 160-165°C.
-
Yield: The title compound, palmitoyl chloride, is obtained with a yield of approximately 68%.
Protocol 2.2.2: Synthesis of Stearoyl Chloride from Stearic Acid using Thionyl Chloride
-
Reagents: Stearic acid is mixed with water in a 100:1 weight ratio.
-
Reaction: Thionyl chloride is added dropwise at 0-5°C with stirring. After the addition is complete, N,N-dimethylformamide is added as a catalyst. The mixture is then heated to 85-95°C and refluxed for 2 hours until gas evolution ceases.
-
Work-up: After cooling, the crude stearoyl chloride product is separated.
-
Purification: The crude product is purified by distillation under a vacuum of 730-840 mmHg at a temperature of 120-140°C.
Protocol 2.2.3: Synthesis of Oleoyl Chloride from Oleic Acid using Thionyl Chloride
-
Apparatus: A tangential apparatus with a dropping funnel and a distillation column is used.
-
Reaction: Thionyl chloride is placed in the distillation apparatus and brought to a steady reflux. 70g (0.25 mole) of oleic acid is added dropwise into the top of the column over 35 minutes.
-
Purification: The product is collected in a receiver and heated on a steam bath under reduced pressure to remove volatile components.
-
Yield: The crude oleoyl chloride is obtained in a 97-99% yield.
Spectroscopic Characterization
The identity and purity of long-chain acyl chlorides can be confirmed using various spectroscopic techniques.
| Spectroscopic Technique | Characteristic Features for Long-Chain Acyl Chlorides |
| Infrared (IR) Spectroscopy | A strong C=O stretching absorption band is observed at a relatively high frequency, typically in the range of 1780-1820 cm⁻¹. The long alkyl chain will show strong C-H stretching bands around 2850-3000 cm⁻¹. |
| ¹H NMR Spectroscopy | Protons on the carbon alpha to the carbonyl group (α-CH₂) are deshielded and typically appear as a triplet around 2.8-3.0 ppm. The long methylene chain produces a large, broad signal around 1.2-1.4 ppm, and the terminal methyl group appears as a triplet around 0.9 ppm. |
| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) is highly deshielded and appears in the range of 170-175 ppm. The α-carbon appears around 45-50 ppm, while the carbons of the long alkyl chain resonate between 20-35 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) may be weak or absent. A characteristic M+2 peak will be present due to the ³⁷Cl isotope. A prominent fragment is the acylium ion ([M-Cl]⁺), which is often the base peak. Fragmentation of the long alkyl chain will also be observed. |
Fundamental Reactivity and Key Reactions
Long-chain acyl chlorides undergo a variety of nucleophilic acyl substitution reactions, making them versatile intermediates in organic synthesis.
Esterification
Acyl chlorides react vigorously with alcohols and phenols to form esters. This reaction is often preferred over Fischer esterification due to its rapid rate and irreversibility, which typically leads to high yields.
Caption: General scheme for the esterification of alcohols with acyl chlorides.
Protocol 4.1.1: General Esterification of an Alcohol
-
Setup: In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add a solution of the long-chain acyl chloride (1.1 eq) in the same anhydrous solvent to the stirred alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography.
Amidation
The reaction of long-chain acyl chlorides with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. The reaction is typically rapid and high-yielding.
Protocol 4.2.1: Amidation of Oleoyl Chloride with Papain
-
Solutions: Prepare a 2% (w/v) aqueous solution of papain and a 10 mL solution of 2% (w/v) oleoyl chloride in tetrahydrofuran (THF).
-
Reaction: Slowly add 1 mL of the papain solution to the oleoyl chloride solution.
-
Stirring: Stir the mixture continuously at 40 RPM for 3 hours at room temperature to form the amide bond.
Friedel-Crafts Acylation
Long-chain acyl chlorides can be used in Friedel-Crafts acylation to introduce a long-chain acyl group onto an aromatic ring, forming an aryl ketone. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation.
Protocol 4.3.1: General Friedel-Crafts Acylation
-
Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, stoichiometric amount or slight excess) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the suspension in an ice bath to 0°C.
-
Acyl Chloride Addition: Add the long-chain acyl chloride dropwise to the cooled suspension to form the acylium ion.
-
Aromatic Substrate Addition: Add the aromatic substrate (e.g., benzene or toluene) dropwise to the reaction mixture, maintaining the temperature at or below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to an hour. Gentle heating under reflux (e.g., at 60°C for 30 minutes) may be required to complete the reaction.
-
Work-up: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with water, a dilute base solution (e.g., NaHCO₃), and brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Reduction
Long-chain acyl chlorides can be reduced to either primary alcohols or aldehydes, depending on the reducing agent employed.
-
Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides to primary alcohols.
-
Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using a less reactive, sterically hindered reducing agent such as lithium tri(tert-butoxy)aluminum hydride (LiAl(Ot-Bu)₃H).
Stability and Handling
Long-chain acyl chlorides are corrosive and highly reactive towards moisture. They should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from water, acids, and strong oxidizing agents. When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All work should be conducted in a fume hood.
Role in Drug Development and Cellular Signaling
Applications in Pharmaceutical Synthesis
The high reactivity of acyl chlorides makes them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). They can be used to introduce lipophilic long-chain alkyl groups into a molecule, which can modulate its pharmacokinetic and pharmacodynamic properties. For example, in the synthesis of the antiviral agent uprifosbuvir, pivaloyl chloride was used as a practical protecting group, demonstrating the utility of acyl chlorides in complex molecule synthesis. Acylhydrazone derivatives, synthesized from acyl chlorides, have also been investigated as inhibitors of HIV-1 capsid protein assembly.
Long-Chain Acyl-CoAs in Cellular Signaling
While long-chain acyl chlorides are synthetic molecules, their biological counterparts, long-chain acyl-Coenzyme A (acyl-CoA) esters, are pivotal in cellular metabolism and signaling. These molecules are key intermediates in fatty acid metabolism, glycerolipid biosynthesis, and β-oxidation. They also act as signaling molecules that can regulate ion channels, enzymes, and gene expression. The malonyl-CoA/long-chain acyl-CoA pathway is a model for glucose-induced insulin secretion, where an increase in cytosolic long-chain acyl-CoA levels signals for insulin release.
Caption: Role of long-chain acyl-CoA in insulin secretion signaling.
Conclusion
Long-chain acyl chlorides are a class of highly reactive and versatile reagents with significant utility in organic synthesis. Their ability to readily undergo esterification, amidation, Friedel-Crafts acylation, and reduction makes them indispensable for the creation of complex molecules in research and industry. A thorough understanding of their synthesis, reactivity, and handling is crucial for their effective and safe utilization. Their connection to biologically significant molecules like long-chain acyl-CoAs further underscores their importance in the broader context of chemical biology and drug development. This guide provides a foundational resource for scientists and researchers to leverage the unique chemical properties of long-chain acyl chlorides in their work.
References
Tricosanoyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tricosanoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide draws upon the established knowledge of the chemical behavior of long-chain acyl chlorides. The principles and protocols outlined herein are intended to provide a robust framework for the safe and effective handling of this reactive compound.
Chemical Properties and Reactivity
This compound (C₂₃H₄₅ClO) is the acyl chloride derivative of tricosanoic acid. Like other acyl chlorides, its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The primary stability concern for this compound is its high reactivity with water and other nucleophiles.
Table 1: General Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₃H₄₅ClO | [1] |
| Molecular Weight | 373.06 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Based on the melting point of the parent fatty acid and similar long-chain acyl chlorides. |
| Reactivity | Highly reactive, particularly with nucleophiles. | General property of acyl chlorides. |
| Moisture Sensitivity | High. Reacts readily with water. |
Stability and Degradation Pathways
The stability of this compound is intrinsically linked to its chemical environment. The primary degradation pathway is hydrolysis, which occurs upon contact with water or atmospheric moisture.
Hydrolysis
This compound reacts readily with water to form tricosanoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of even trace amounts of moisture can lead to the degradation of the material over time, compromising its purity and intended reactivity in subsequent synthetic steps.
Caption: Hydrolysis of this compound.
Thermal Stability
Incompatibilities
This compound is incompatible with a range of substances due to its high reactivity. Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Table 2: Incompatible Materials
| Incompatible Material | Result of Contact |
| Water | Rapid hydrolysis to tricosanoic acid and HCl. |
| Alcohols | Reaction to form esters. |
| Amines | Reaction to form amides. |
| Strong Bases | Vigorous, exothermic reaction. |
| Oxidizing Agents | Potential for vigorous and hazardous reactions. |
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintaining the integrity of this compound. The primary objective is to protect it from atmospheric moisture and incompatible substances.
Storage
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and oxygen.
-
Container: Use a tightly sealed container made of a non-reactive material, such as glass with a secure, lined cap.
-
Location: Store in a well-ventilated area away from incompatible materials.
Handling
All handling of this compound should be performed in a controlled environment to minimize exposure to air and moisture.
-
Environment: Use a glove box or a fume hood with a dry atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Use dry syringes or cannulas for transferring the material. Avoid opening containers in a humid environment.
Caption: Recommended Handling Workflow.
Experimental Protocol: Stability Assessment of this compound
This section outlines a detailed experimental protocol for assessing the stability of this compound under various conditions. The method is based on a validated derivatization-HPLC technique for the analysis of acyl chlorides.
Objective
To determine the degradation rate of this compound under defined temperature and humidity conditions over time.
Materials and Reagents
-
This compound
-
2-Nitrophenylhydrazine (derivatization reagent)
-
Acetonitrile (HPLC grade)
-
Controlled environment chambers (for temperature and humidity control)
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
Experimental Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in dry acetonitrile of a known concentration.
-
Aliquot the stock solution into multiple sealed vials.
-
-
Storage Conditions:
-
Place sets of vials in controlled environment chambers under the following conditions:
-
Condition A: 25°C / 60% Relative Humidity (RH)
-
Condition B: 40°C / 75% RH
-
Condition C (Control): -20°C in a desiccator
-
-
-
Time Points:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.
-
-
Derivatization:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
To a known volume of the this compound sample, add an excess of the derivatization reagent solution.
-
Allow the reaction to proceed at room temperature for 30 minutes. The derivatization reaction converts the unstable acyl chloride into a stable derivative that can be quantified by HPLC.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector (e.g., Shimadzu).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Approximately 395 nm for the 2-nitrophenylhydrazine derivative.
-
Quantification: Create a calibration curve using freshly prepared standards of derivatized this compound. Determine the concentration of the remaining this compound in the stability samples by comparing their peak areas to the calibration curve.
-
Data Presentation
The results of the stability study should be presented in a clear and concise format.
Table 3: Example Stability Data for this compound at 40°C / 75% RH
| Time (weeks) | % Remaining this compound |
| 0 | 100.0 |
| 1 | [Experimental Value] |
| 2 | [Experimental Value] |
| 4 | [Experimental Value] |
| 8 | [Experimental Value] |
| 12 | [Experimental Value] |
By following this protocol, researchers can generate quantitative data on the stability of this compound, enabling the determination of its shelf-life and appropriate storage conditions for specific applications.
References
Tricosanoyl Chloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of tricosanoyl chloride, a long-chain acyl chloride that serves as a crucial reagent in the synthesis of complex lipids, particularly ceramides. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of this compound in biomedical research.
Core Chemical and Physical Properties
This compound, with the molecular formula C₂₃H₄₅ClO, is the acyl chloride derivative of tricosanoic acid. Its reactivity makes it a valuable building block for the introduction of the 23-carbon acyl chain into various molecular scaffolds. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 373.06 g/mol |
| Molecular Formula | C₂₃H₄₅ClO |
| CAS Number | 663618-08-4 |
| Predicted Boiling Point | 399.5 ± 5.0 °C |
| Predicted Density | 0.895 ± 0.06 g/cm³ |
Experimental Protocols
Synthesis of this compound from Tricosanoic Acid
This protocol details the synthesis of this compound from its corresponding carboxylic acid, tricosanoic acid, using thionyl chloride. This is a standard and effective method for the preparation of acyl chlorides.
Materials:
-
Tricosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Reflux condenser with a drying tube
-
Syringe
-
Rotary evaporator
Procedure:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tricosanoic acid.
-
Dissolution: Add anhydrous dichloromethane to the flask to dissolve the acid. Stir until a clear solution is obtained.
-
Reaction: Carefully add an excess of thionyl chloride (e.g., 2.4 equivalents) dropwise to the stirred solution at room temperature using a syringe. After the addition is complete, equip the flask with a reflux condenser fitted with a drying tube to prevent the entry of atmospheric moisture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound can be used in the next step without further purification.
Confirmation of Synthesis:
The successful synthesis of this compound can be confirmed by spectroscopic methods such as ¹H NMR. The key indicator is the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) at approximately 10-12 ppm and the appearance of a triplet for the α-methylene protons (-CH₂-COCl) at a downfield shifted position compared to the starting material.
Synthesis of N-tricosanoyl-sphingosine (Ceramide)
This protocol describes the use of this compound in the synthesis of a ceramide, N-tricosanoyl-sphingosine, a class of bioactive sphingolipids.
Materials:
-
This compound
-
Sphingosine
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., pyridine, triethylamine)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Standard work-up and purification reagents (e.g., aqueous HCl, brine, drying agent, silica gel for chromatography)
Procedure:
-
Preparation: In a round-bottom flask, dissolve sphingosine in an anhydrous solvent.
-
Reaction: To the stirred solution of sphingosine, add a suitable base. Subsequently, add a solution of this compound in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is typically quenched with a weak acid, and the organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure N-tricosanoyl-sphingosine.
Application in Sphingolipid Metabolism and Signaling
This compound is a key reagent for the synthesis of very long-chain ceramides, which are integral components of cellular membranes and are involved in various signaling pathways. The synthesis of N-(tricosanoyl)-sphing-4-enine is a direct application of this compound in studying the roles of specific ceramide species.
Ceramides are central molecules in sphingolipid metabolism and are involved in cellular processes such as apoptosis, cell growth, and differentiation. The de novo synthesis of ceramides is a fundamental biological pathway. The experimental synthesis of specific ceramides using reagents like this compound allows researchers to investigate the biological functions of these lipids.
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Ceramide Analogs Using Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2][3] Due to their ability to induce cell death, ceramide analogs are being extensively investigated as potential therapeutic agents, particularly in the field of oncology.[1][4] The general structure of a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond. By modifying the fatty acid chain, researchers can synthesize a variety of ceramide analogs with potentially enhanced efficacy and specificity.
This document provides detailed protocols for the synthesis of ceramide analogs utilizing tricosanoyl chloride, a 23-carbon saturated fatty acyl chloride. The long chain length of this particular analog may influence its biophysical properties and cellular uptake, making it a molecule of interest for research and drug development. These application notes also include protocols for the characterization of the synthesized analog and an overview of its potential applications in studying ceramide-mediated signaling pathways.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of various synthetic ceramide analogs from published studies, providing a comparative context for newly synthesized compounds.
Table 1: Anti-proliferative Activity of Selected Ceramide Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Compound 1 (Thiouracil-based) | CCRF-CEM (Human Leukemia) | 1.7 | |
| Compound 2 (Uracil-based) | CCRF-CEM (Human Leukemia) | 7.9 | |
| C2-Ceramide | CCRF-CEM (Human Leukemia) | 31.6 | |
| Analog 403 | A549 (NSCLC) | ~2-10 | |
| Analog 403 | H460 (NSCLC) | ~2-10 | |
| Analog 403 | H1299 (NSCLC) | ~2-10 | |
| Analog 953 | A549 (NSCLC) | ~12-18 | |
| Analog 953 | H460 (NSCLC) | ~12-18 | |
| Analog 953 | H1299 (NSCLC) | ~12-18 | |
| Flavone-derived analog (from 6-OH flavone) | MDA-MB-231 (Breast Cancer) | 13.76 | |
| Flavone-derived analog (from 6-OH flavone) | MCF-7 (Breast Cancer) | 13.72 | |
| Flavone-derived analog (from 6-OH flavone) | MCF-7TN-R (Breast Cancer) | 13.17 | |
| Flavone-derived analog (from 7-OH flavone) | MDA-MB-231 (Breast Cancer) | 18.38 | |
| Flavone-derived analog (from 7-OH flavone) | MCF-7 (Breast Cancer) | 18.39 | |
| Flavone-derived analog (from 7-OH flavone) | MCF-7TN-R (Breast Cancer) | 24.24 |
Experimental Protocols
Protocol 1: Synthesis of N-Tricosanoyl-D-erythro-sphingosine
This protocol describes the direct N-acylation of D-erythro-sphingosine with this compound.
Materials:
-
D-erythro-sphingosine
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol or Dichloromethane/Methanol mixtures)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Chloroform/Methanol 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform or dichloromethane) to yield the pure N-tricosanoyl-D-erythro-sphingosine.
Protocol 2: Characterization of the Synthesized Ceramide Analog
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Chloroform/Methanol (e.g., 95:5 or 90:10 v/v).
-
Visualization: UV light (if applicable), followed by staining with a suitable reagent such as potassium permanganate, ceric ammonium molybdate, or iodine vapor.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Determine the molecular weight of the synthesized compound. The expected [M+H]+ or [M+Na]+ ion should be observed.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3/CD3OD mixture). The spectrum will confirm the presence of characteristic protons of the sphingosine backbone and the tricosanoyl acyl chain.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming its structure.
Visualizations
Caption: Workflow for the synthesis and characterization of a ceramide analog.
Caption: Ceramide-mediated apoptosis signaling pathway.
Discussion and Applications
The synthesized N-tricosanoyl-D-erythro-sphingosine can be used in a variety of in vitro and in vivo experimental settings to investigate the biological roles of very-long-chain ceramides.
-
Cell-Based Assays: The analog can be delivered to cultured cells to study its effects on cell viability, proliferation, apoptosis, and cell cycle progression. Standard assays such as MTT/WST-1 for proliferation and Annexin V/PI staining for apoptosis can be employed.
-
Mechanism of Action Studies: Researchers can investigate how this specific analog modulates cellular signaling pathways. This includes examining the activation of caspases, the release of cytochrome c from mitochondria, and the activity of ceramide-activated protein phosphatases.
-
Lipidomics: The synthesized analog can serve as a standard in mass spectrometry-based lipidomics studies to quantify endogenous levels of very-long-chain ceramides in response to various stimuli.
-
In Vivo Models: In preclinical animal models, the ceramide analog can be formulated for delivery to assess its anti-tumor efficacy and systemic toxicity.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the synthesis, characterization, and application of a novel ceramide analog using this compound. The structured data and visual diagrams are intended to facilitate a deeper understanding of the experimental workflow and the biological context of ceramide signaling. These tools will be valuable for researchers and professionals in the field of drug discovery and development who are exploring the therapeutic potential of modulating ceramide metabolism.
References
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Ceramide-Flavone Analogs Showing Self-Fluorescence and Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tricosanoyl Chloride-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with lipid moieties is a critical strategy in drug delivery, enhancing biocompatibility, cellular uptake, and the ability to traverse biological membranes. Tricosanoyl chloride, a 23-carbon long-chain saturated fatty acyl chloride, offers a highly lipophilic surface modification for nanoparticles. This attribute can significantly improve the encapsulation of hydrophobic drugs and facilitate interaction with cell membranes, potentially leading to more effective drug delivery systems.
These application notes provide a detailed, albeit adapted, protocol for the functionalization of amine-terminated nanoparticles with this compound, drawing upon established methods for similar long-chain acyl chlorides like stearoyl chloride.[1] Additionally, we present data on the characterization of such nanoparticles and explore the cellular signaling pathways potentially involved in their uptake and mechanism of action.
Physicochemical Properties of Long-Chain Acyl Chlorides
| Property | Value (for Octanoyl Chloride) | Reference |
| Molecular Formula | C₈H₁₅ClO | [2] |
| Molecular Weight | 162.66 g/mol | [2] |
| Boiling Point | 196 °C (385 °F) | [2] |
| Melting Point | -60.5 °C (-77 °F) | [2] |
| Solubility | Reacts with water | |
| Density | 0.956 g/cm³ |
Note: this compound (C₂₃H₄₅ClO) will have a significantly higher molecular weight (373.06 g/mol ) and melting point, and lower volatility compared to octanoyl chloride. It is expected to be a waxy solid at room temperature.
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of amine-terminated nanoparticles (e.g., silica, polymeric, or quantum dots) via an amide bond formation. This method is adapted from procedures for other long-chain acyl chlorides.
Materials:
-
Amine-terminated nanoparticles (NPs-NH₂)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous ethanol
-
Deionized water
-
Centrifuge
-
Magnetic stirrer and stir bar
-
Schlenk line or glove box for inert atmosphere (recommended)
Procedure:
-
Nanoparticle Suspension: Disperse a known quantity of amine-terminated nanoparticles in an anhydrous aprotic solvent. Sonicate the suspension to ensure monodispersity.
-
Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar. If using a Schlenk line, evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) to minimize hydrolysis of the acyl chloride.
-
Addition of Base: Add triethylamine to the nanoparticle suspension. The molar ratio of TEA to amine groups on the nanoparticle surface should be approximately 1.1:1 to neutralize the HCl byproduct of the reaction.
-
Acyl Chloride Addition: In a separate vial, dissolve this compound in the same anhydrous aprotic solvent. Add this solution dropwise to the stirring nanoparticle suspension under an inert atmosphere. The molar ratio of this compound to surface amine groups can be varied to control the degree of functionalization. A typical starting ratio is 2:1.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles.
-
Discard the supernatant containing unreacted this compound and triethylamine hydrochloride.
-
Wash the nanoparticle pellet by resuspending in the anhydrous solvent and centrifuging again. Repeat this washing step three times.
-
Finally, wash the pellet with anhydrous ethanol to remove any remaining solvent and byproducts.
-
-
Drying: Dry the final tricosanoyl-functionalized nanoparticle (NP-Tricosanoyl) pellet under vacuum to remove all traces of solvent.
-
Storage: Store the dried NP-Tricosanoyl in a desiccator to prevent hydrolysis of any unreacted acyl chloride groups.
Protocol 2: Characterization of Tricosanoyl-Functionalized Nanoparticles
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the covalent attachment of the tricosanoyl group.
-
Procedure: Acquire FTIR spectra of the initial amine-terminated nanoparticles and the final NP-Tricosanoyl.
-
Expected Results: The spectrum of NP-Tricosanoyl should show the appearance of new peaks corresponding to the amide bond (C=O stretch around 1640 cm⁻¹ and N-H bend around 1550 cm⁻¹) and an increase in the intensity of C-H stretching vibrations (around 2850-2960 cm⁻¹) from the long alkyl chain.
2. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles.
-
Procedure: Disperse the nanoparticles in an appropriate solvent (e.g., ethanol or a buffered aqueous solution) and analyze using a DLS instrument.
-
Expected Results: An increase in the hydrodynamic diameter is expected after functionalization due to the added lipid layer. The zeta potential is expected to shift towards a more neutral value compared to the positively charged amine-terminated nanoparticles.
3. Thermogravimetric Analysis (TGA):
-
Objective: To quantify the amount of tricosanoyl groups grafted onto the nanoparticle surface.
-
Procedure: Heat a known mass of the dried NP-Tricosanoyl under a controlled atmosphere and measure the weight loss as a function of temperature.
-
Expected Results: The weight loss corresponding to the decomposition of the organic tricosanoyl chains can be used to calculate the grafting density.
Quantitative Data Summary
The following table presents hypothetical but expected data for the characterization of nanoparticles before and after functionalization with this compound, based on typical results for similar lipid functionalizations.
| Parameter | Amine-Terminated NPs | NP-Tricosanoyl |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | +35 ± 3 | +5 ± 2 |
| Grafting Density (chains/nm²) | N/A | 1.5 - 3.0 |
| Drug Loading Capacity (%) | Dependent on drug | Expected to be higher for hydrophobic drugs |
| Encapsulation Efficiency (%) | Dependent on drug | Expected to be higher for hydrophobic drugs |
Cellular Uptake and Signaling Pathways
The lipid functionalization of nanoparticles is known to significantly influence their interaction with cells, primarily enhancing their uptake through various endocytic pathways.
The interaction of lipid-functionalized nanoparticles with the cell membrane can trigger various downstream signaling pathways. For instance, the engagement with specific membrane receptors or the physical perturbation of the lipid bilayer can initiate signaling cascades that influence cell viability, proliferation, and inflammatory responses.
Conclusion
Functionalization with this compound presents a promising avenue for developing novel nanoparticle-based drug delivery systems, particularly for hydrophobic therapeutic agents. The protocols and characterization methods outlined here provide a foundational framework for researchers to explore the potential of these modified nanoparticles. Further investigation into the specific interactions with different cell types and the precise signaling pathways activated will be crucial for optimizing their design and translating them into clinical applications.
References
Application Notes and Protocols for Tricosanoyl Chloride Acylation of Polymers
For researchers, scientists, and drug development professionals, the covalent modification of polymers with long-chain fatty acids like tricosanoic acid can impart unique physicochemical properties, enhancing their utility in areas such as drug delivery, biomaterials, and nanotechnology. Tricosanoyl chloride, the acyl chloride derivative of tricosanoic acid (C23), serves as a highly reactive precursor for the efficient acylation of polymers bearing nucleophilic functional groups such as hydroxyl (-OH), amine (-NH2), or thiol (-SH). This document provides a detailed protocol for the synthesis of this compound and its subsequent use in the acylation of a model polymer.
Overview of this compound Acylation
The acylation of polymers with this compound is a versatile method to introduce long, saturated lipid chains onto a polymer backbone. This modification can significantly increase the hydrophobicity of the polymer, leading to self-assembly into nanoparticles or micelles, enhanced interaction with cell membranes, or altered solubility profiles. The general scheme involves a two-step process: the conversion of tricosanoic acid to the more reactive this compound, followed by the reaction of the acyl chloride with the polymer.
Experimental Protocols
2.1. Synthesis of this compound from Tricosanoic Acid
This protocol describes the conversion of tricosanoic acid to this compound using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[1][2]
Materials:
-
Tricosanoic acid (C₂₃H₄₆O₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, add tricosanoic acid (1 equivalent).
-
Under a fume hood, add an excess of thionyl chloride (e.g., 2-5 equivalents).[1]
-
Add a catalytic amount (1-2 drops) of anhydrous DMF.[1]
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 76 °C) and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by observing the dissolution of the solid tricosanoic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[3] To ensure complete removal, anhydrous toluene can be added and co-evaporated.
-
The resulting this compound, a pale yellow oily liquid or low melting solid, can be used in the next step without further purification.
Safety Precautions: Thionyl chloride is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
2.2. This compound Acylation of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol or a Polysaccharide)
This protocol provides a general method for the acylation of a polymer with hydroxyl groups. The reaction conditions may need to be optimized depending on the specific polymer.
Materials:
-
Hydroxyl-containing polymer (e.g., polyvinyl alcohol, guar gum, cellulose)
-
This compound (synthesized in section 2.1)
-
Anhydrous pyridine or a mixture of anhydrous N,N-Dimethylformamide (DMF) and triethylamine (TEA)
-
Anhydrous solvent for polymer dissolution (e.g., DMF, DMSO)
-
Precipitation solvent (e.g., ethanol, methanol, diethyl ether)
-
Round-bottom flask or three-necked flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet for inert atmosphere
-
Addition funnel
Procedure:
-
Thoroughly dry the polymer under vacuum to remove any residual water.
-
In a flask under an inert atmosphere, dissolve the dried polymer in an appropriate anhydrous solvent. Gentle heating may be required.
-
Cool the polymer solution in an ice bath.
-
In a separate flask, dissolve the this compound in a minimal amount of the anhydrous reaction solvent.
-
Slowly add the this compound solution to the stirred polymer solution dropwise using an addition funnel.
-
Add the acid scavenger, such as pyridine or TEA. Pyridine can often serve as both the solvent and the acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction temperature can be elevated to speed up the reaction, but this should be optimized for the specific polymer to avoid degradation.
-
After the reaction period, precipitate the acylated polymer by slowly pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., ethanol, methanol, or diethyl ether).
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected polymer multiple times with the precipitation solvent to remove unreacted reagents and byproducts.
-
Dry the final product, the tricosanoyl-acylated polymer, under vacuum.
Characterization of the Acylated Polymer
The success of the acylation and the degree of substitution (DS) can be determined using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirmation of ester bond formation will be indicated by the appearance of a new carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the covalent attachment of the tricosanoyl group and be used to calculate the degree of substitution by comparing the integration of proton signals from the polymer backbone to those of the fatty acid chain.
-
Elemental Analysis: The change in the carbon, hydrogen, and oxygen content can be used to estimate the degree of substitution.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer conjugate.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from a typical this compound acylation experiment.
| Parameter | Value | Method of Determination |
| Reactants | ||
| Polymer Molecular Weight (Mw) | e.g., 25,000 g/mol | SEC/GPC |
| Molar Ratio (Polymer:this compound) | e.g., 1:5 | - |
| Reaction Conditions | ||
| Temperature | e.g., 25 °C | - |
| Reaction Time | e.g., 24 hours | - |
| Product Characteristics | ||
| Yield | e.g., 85% | Gravimetric |
| Degree of Substitution (DS) | e.g., 15% | ¹H NMR |
| Acylated Polymer Mw | e.g., 35,000 g/mol | SEC/GPC |
| Polydispersity Index (PDI) | e.g., 1.8 | SEC/GPC |
Visualized Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and characterization of this compound-acylated polymers.
This comprehensive protocol provides a solid foundation for the successful acylation of polymers with this compound. Researchers should note that reaction conditions, solvents, and purification methods may require optimization based on the specific polymer and the desired degree of substitution.
References
Application Notes and Protocols for Surface Modification Using Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl chloride (C₂₃H₄₅ClO) is a long-chain acyl chloride that serves as a reactive precursor for the surface modification of a wide range of materials. Its 23-carbon aliphatic chain allows for the introduction of a highly hydrophobic, self-assembled monolayer-like structure onto surfaces possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This modification is particularly relevant in the fields of biomaterials, drug delivery, and nanotechnology, where precise control over surface properties like wettability, biocompatibility, and protein adsorption is critical.
The primary reaction mechanism involves the nucleophilic acyl substitution, where the hydroxyl or amine group on the material's surface attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable ester or amide linkage, respectively, and the release of hydrogen chloride as a byproduct. The long alkyl chains of the tethered tricosanoyl groups then self-assemble into a densely packed layer, creating a low-energy, hydrophobic surface.
This document provides detailed protocols for the synthesis of this compound and its application in surface modification, along with methods for characterizing the resulting surfaces.
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, tricosanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).
Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) (where R = C₂₂H₄₅)
Experimental Protocol: Synthesis of this compound
-
Materials and Equipment:
-
Tricosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tricosanoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents relative to the carboxylic acid). Anhydrous solvent can be used to facilitate stirring if the acid is not readily soluble in thionyl chloride.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Equip the flask with a reflux condenser connected to a gas outlet bubbler to neutralize the evolved HCl and SO₂ gases (e.g., through a sodium hydroxide solution).
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid bumping.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Surface Modification with this compound
This protocol describes the modification of a hydroxyl-terminated surface (e.g., silicon wafer with native oxide, glass, or a polymer with hydroxyl groups).
Experimental Protocol: Surface Esterification
-
Substrate Preparation:
-
Clean the substrate to remove organic contaminants. For silicon wafers or glass, this can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying in an oven or under a stream of nitrogen.
-
To ensure a high density of hydroxyl groups, the surface can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrate thoroughly with deionized water and dry completely.
-
-
Surface Modification Reaction:
-
Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran, or dichloromethane) at a concentration typically ranging from 1 to 10 mM.
-
Include a non-nucleophilic base, such as pyridine or triethylamine (typically 1.5-2 equivalents relative to the acyl chloride), in the reaction solution to neutralize the HCl byproduct and drive the reaction to completion.
-
Immerse the cleaned and dried substrate in the this compound solution in a sealed container under an inert atmosphere to prevent hydrolysis of the acyl chloride.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time can be optimized based on the substrate and desired surface coverage.
-
After the reaction, remove the substrate from the solution and rinse thoroughly with the reaction solvent to remove any unreacted this compound and byproducts.
-
Perform a final rinse with a more polar solvent like ethanol or isopropanol to remove any remaining impurities.
-
Dry the modified substrate under a stream of nitrogen or in a vacuum oven at a mild temperature.
-
Characterization of Modified Surfaces
The success of the surface modification can be confirmed, and the properties of the modified surface can be quantified using various analytical techniques.
Water Contact Angle (WCA) Measurement
This technique provides a quantitative measure of the surface's hydrophobicity.
-
Principle: A droplet of water is placed on the surface, and the angle between the tangent of the droplet and the surface is measured. A higher contact angle indicates greater hydrophobicity.
-
Expected Results: Unmodified hydroxylated surfaces are typically hydrophilic with low water contact angles (< 30°). After modification with this compound, the surface should become highly hydrophobic, with an expected water contact angle greater than 100°. The long, ordered alkyl chains create a low-energy surface that repels water.
| Surface Condition | Expected Water Contact Angle |
| Unmodified (Hydroxylated) | < 30° |
| Modified with this compound | > 100° |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can confirm the formation of the ester linkage.
-
Principle: This technique detects the vibrational modes of chemical bonds. The formation of an ester will result in the appearance of a characteristic carbonyl (C=O) stretching peak.
-
Expected Results:
-
A decrease in the broad O-H stretching band (around 3200-3600 cm⁻¹).
-
The appearance of a strong carbonyl (C=O) stretching peak from the newly formed ester group, typically in the range of 1730-1750 cm⁻¹.
-
The presence of C-H stretching peaks (around 2850-2960 cm⁻¹) from the long alkyl chain of the tricosanoyl group will be more prominent.
-
| Vibrational Mode | Wavenumber (cm⁻¹) | Indication |
| O-H stretch (broad) | 3200-3600 | Disappearance/Reduction indicates consumption of hydroxyl groups |
| C=O stretch (ester) | 1730-1750 | Appearance confirms ester bond formation |
| C-H stretch (alkyl) | 2850-2960 | Increased intensity confirms presence of the long alkyl chain |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information.
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
-
Expected Results:
-
Survey Scan: An increase in the carbon (C) signal and a decrease in the substrate signals (e.g., Si, O for a silicon wafer).
-
High-Resolution C 1s Spectrum: Deconvolution of the C 1s peak will show components corresponding to the alkyl chain (C-C/C-H at ~285.0 eV) and the ester carbonyl group (O-C=O at a higher binding energy, ~289.0 eV).
-
High-Resolution O 1s Spectrum: The O 1s spectrum can be deconvoluted to distinguish between the oxygen in the substrate (e.g., Si-O) and the oxygen atoms in the ester linkage (C=O and C-O).
-
Workflow and Relationship Diagrams
Caption: Workflow for the synthesis of this compound and subsequent surface modification.
Application of Tricosanoyl Chloride in the Formation of Self-Assembled Monolayers: A Theoretical Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Self-assembled monolayers are a cornerstone of nanoscience and surface engineering, enabling precise control over the chemical and physical properties of interfaces.[1][2] The formation of SAMs typically involves the chemisorption of a molecule with a specific headgroup onto a suitable substrate, followed by the self-organization of the molecules into a densely packed, ordered monolayer.[1] While alkanethiols on gold and silanes on silicon oxide are the most studied SAM systems, a wide array of other molecular precursors and substrates can be employed to create tailored surfaces.
Tricosanoyl chloride (C₂₃H₄₅ClO) is a long-chain acyl chloride.[3] Its molecular structure, featuring a reactive acyl chloride headgroup and a long (C₂₂) alkyl chain, makes it a plausible candidate for forming a densely packed, hydrophobic self-assembled monolayer on appropriate substrates. The acyl chloride group is highly reactive towards nucleophiles such as the hydroxyl (-OH) groups present on the surface of materials like silicon dioxide (SiO₂), glass, and indium tin oxide (ITO), or amine (-NH₂) groups on functionalized surfaces. This reaction would form a stable ester or amide bond, covalently tethering the tricosanoyl moiety to the surface. The long alkyl chains would then self-organize through van der Waals interactions to form an ordered monolayer.
This document provides a theoretical protocol for the formation of a this compound SAM on a hydroxylated substrate, such as a silicon wafer with a native oxide layer. It also details the expected characterization methods and outcomes to verify the successful formation of the monolayer.
Proposed Reaction Mechanism
The formation of a this compound SAM on a hydroxylated surface is proposed to proceed via a nucleophilic acyl substitution reaction. The surface hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a covalent ester linkage to the surface and the elimination of hydrogen chloride (HCl) as a byproduct.
References
Tricosanoyl chloride reaction with primary amines mechanism
Application Notes: Synthesis of N-Alkyl Tricosanamides
Introduction
The reaction of tricosanoyl chloride with primary amines is a robust and efficient method for synthesizing N-alkyl tricosanamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions. The resulting products, long-chain N-alkyl amides, are of significant interest in various fields. Their amphiphilic nature, arising from a long hydrophobic alkyl chain and a polar amide headgroup, makes them valuable as surfactants, gelling agents, and components in the formulation of drug delivery systems. In materials science, they are used to modify surface properties, while in biology, similar long-chain amide structures are fundamental to complex lipids like ceramides.
Reaction Mechanism
The reaction between this compound (a long-chain acyl chloride) and a primary amine is a classic example of nucleophilic addition-elimination. The mechanism proceeds in three key steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. The lone pair of electrons on the nitrogen atom forms a new bond with the carbon, pushing the pi electrons of the carbonyl group onto the oxygen atom. This results in the formation of a tetrahedral intermediate.[1]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.[1]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the neutral N-alkyl tricosanamide product. The base can be a second equivalent of the primary amine or an added base such as pyridine, triethylamine (TEA), or an inorganic base like potassium phosphate.[1][2] The deprotonation step drives the reaction to completion.
Caption: Nucleophilic addition-elimination mechanism.
Quantitative Data
| Acyl Chloride (R-COCl) | Primary Amine (R'-NH₂) | Base (Equivalents) | Solvent | Time (h) | Yield (%) |
| Hydrocinnamoyl chloride | Benzylamine | K₃PO₄ (1.25) | THF | 1 | 99 |
| Benzoyl chloride | Benzylamine | K₃PO₄ (1.25) | THF | 1 | 98 |
| Benzoyl chloride | Cyclohexylamine | K₃PO₄ (1.25) | THF | 1 | 96 |
| 4-Methoxybenzoyl chloride | Benzylamine | K₃PO₄ (1.25) | THF | 1 | 99 |
| Pivaloyl chloride | Benzylamine | K₃PO₄ (1.25) | THF | 1 | 81 |
Table 1: Representative yields for the synthesis of N-substituted amides from acyl chlorides and primary amines. The data illustrates high efficiency using potassium phosphate as the base in tetrahydrofuran (THF) at room temperature.
Experimental Protocols
Protocol 1: Synthesis of N-Octadecyl Tricosanamide
This protocol details the synthesis of a representative long-chain amide using an inorganic base in an aprotic solvent, a method known for high yields and minimal side reactions.
Materials and Reagents:
-
This compound (C₂₃H₄₅ClO, MW: 373.05 g/mol )
-
Octadecylamine (C₁₈H₃₉N, MW: 269.51 g/mol )
-
Anhydrous potassium phosphate (K₃PO₄, MW: 212.27 g/mol )
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Caption: General experimental workflow for amide synthesis.
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add octadecylamine (e.g., 2.0 mmol, 539 mg) and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg).
-
Add anhydrous THF (e.g., 10 mL) and stir the suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, dissolve this compound (2.0 mmol, 746 mg) in anhydrous THF (4 mL).
-
Slowly add the this compound solution to the stirring amine suspension dropwise via syringe over 10-15 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the amine starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude N-octadecyl tricosanamide, a waxy solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a hexane/ethyl acetate mixture) or by silica gel column chromatography if necessary.
-
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened container or that has been properly stored and tested for peroxides.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the acyl chloride.
References
Application Notes and Protocols for Reactions Involving Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for conducting chemical reactions with Tricosanoyl chloride. This very-long-chain fatty acyl chloride is a valuable building block for the synthesis of various lipid molecules, including ceramides, esters, and amides, which play crucial roles in cellular signaling and are of significant interest in drug development.
Introduction
This compound (C₂₃H₄₅ClO) is the acyl chloride derivative of tricosanoic acid, a saturated fatty acid with a 23-carbon chain. As a very-long-chain fatty acid (VLCFA), it is a precursor to complex lipids that are integral components of cellular membranes and signaling pathways.[1][2] The high reactivity of the acyl chloride group makes it a versatile reagent for the acylation of various nucleophiles, including amines and alcohols, to produce amides and esters, respectively. These synthetic lipids are instrumental in studying cellular processes such as apoptosis, inflammation, and membrane biophysics.[2][3][4]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of various derivatives of this compound. All reactions involving this compound should be carried out in a well-ventilated fume hood, as acyl chlorides are corrosive and react with moisture to release HCl gas. Anhydrous solvents and inert atmospheres are recommended to prevent hydrolysis of the acyl chloride.
Synthesis of N-Tricosanoyl Amides
2.1.1. Synthesis of N-Tricosanoylethanolamine
This protocol describes the synthesis of N-Tricosanoylethanolamine, a simple N-acylethanolamine that can serve as a model compound for more complex amides.
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the this compound solution dropwise to the stirred ethanolamine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-Tricosanoylethanolamine.
2.1.2. Synthesis of N-Tricosanoyl-Sphingosine (C23:0 Ceramide)
This protocol outlines the synthesis of a C23:0 ceramide, a biologically relevant sphingolipid.
Materials:
-
This compound
-
Sphingosine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sphingosine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the sphingosine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain N-Tricosanoyl-Sphingosine.
Synthesis of Tricosanoyl Esters
2.2.1. Synthesis of Ethyl Tricosanoate
This protocol describes a straightforward esterification to produce a simple fatty acid ethyl ester.
Materials:
-
This compound
-
Anhydrous ethanol
-
Pyridine or Triethylamine (optional, as an acid scavenger)
-
Anhydrous diethyl ether or DCM
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add anhydrous ethanol (1.2 equivalents) to the solution. A base like pyridine can be added to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Ethyl Tricosanoate.
2.2.2. Synthesis of Cholesteryl Tricosanoate
This protocol details the synthesis of a cholesteryl ester, a class of lipids important in lipoprotein metabolism and atherosclerosis.
Materials:
-
This compound
-
Cholesterol
-
Pyridine
-
Anhydrous toluene or DCM
Procedure:
-
Dissolve cholesterol (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous toluene and pyridine.
-
Add this compound (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or DCM.
-
Wash the organic extract successively with cold dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to obtain pure Cholesteryl Tricosanoate.
2.2.3. Synthesis of Glyceryl Tritricosanoate
This protocol describes the synthesis of a triacylglycerol containing three tricosanoyl chains.
Materials:
-
This compound
-
Glycerol
-
Pyridine
-
Anhydrous chloroform or DCM
Procedure:
-
In a round-bottom flask, dissolve glycerol (1.0 equivalent) in an excess of anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add this compound (3.3 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours to ensure complete reaction.
-
Cool the mixture and pour it into a mixture of crushed ice and dilute HCl.
-
Extract the product with diethyl ether or DCM.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting triacylglycerol by recrystallization.
Data Presentation
The following tables summarize key quantitative data for the characterization of this compound and its derivatives.
Table 1: Physicochemical Properties of this compound and a Key Derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₂₃H₄₅ClO | 373.06 | Solid |
| N-Tricosanoyl-sphingosine | C₄₁H₈₁NO₃ | 636.1 | Solid |
Table 2: Mass Spectrometry Data for N-Tricosanoyl-sphingosine (Cer(d18:1/23:0)).
| Precursor Ion | Precursor m/z | MS Type | Ionization Mode | Key Fragment Ions (m/z) |
| [M-H]⁻ | 634.613 | LC-MS | Negative | 634.612366, 635.615845, 378.372101, 633.616211, 636.623474 |
Signaling Pathways and Logical Relationships
Ceramide Synthesis and Signaling
This compound is a precursor for the synthesis of very-long-chain ceramides (VLC-ceramides). In biological systems, this typically occurs through the formation of Tricosanoyl-CoA, which then reacts with a sphingoid base like sphingosine, a reaction catalyzed by ceramide synthases (CerS). The resulting N-Tricosanoyl-sphingosine (C23:0 ceramide) can then be further metabolized or act as a signaling molecule.
VLC-ceramides are involved in various cellular signaling pathways, often related to stress responses, inflammation, and apoptosis. For example, ceramides can activate protein phosphatases (like PP1 and PP2A) and certain protein kinases, leading to downstream effects on cell fate. They can also influence the biophysical properties of cell membranes, contributing to the formation of signaling platforms.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound derivatives is outlined below.
References
- 1. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ceramide in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide: second messenger or modulator of membrane structure and dynamics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Novel Sphingolipids Utilizing Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel sphingolipids using tricosanoyl chloride, specifically focusing on the generation of N-tricosanoyl-sphingosine (C23:0 Ceramide). This document outlines detailed experimental protocols, potential applications in biological research, and the underlying signaling pathways influenced by very-long-chain (VLC) ceramides.
Introduction
Sphingolipids are a class of lipids that play crucial roles in cell membrane structure and signal transduction. The N-acyl chain length of ceramides, the central molecules of sphingolipid metabolism, is a critical determinant of their biological function. Very-long-chain (VLC) ceramides (those with acyl chains of 20 carbons or more) are involved in various cellular processes, including the regulation of apoptosis, cell cycle arrest, and the formation of specialized membrane domains.
Tricosanoic acid (C23:0) is an odd-chain saturated fatty acid. Sphingolipids containing odd-chain fatty acids are less common than their even-chained counterparts and may possess unique biological activities, in part due to their distinct biophysical properties within cellular membranes. The synthesis of N-tricosanoyl-sphingosine allows for the investigation of the specific roles of this novel sphingolipid in cellular signaling and its potential as a therapeutic agent.
Data Presentation
Table 1: Physicochemical Properties of N-Tricosanoyl-sphing-4-enine
| Property | Value | Reference |
| Molecular Formula | C41H81NO3 | [1] |
| Molecular Weight | 636.1 g/mol | [1] |
| IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide | [1] |
| Synonyms | Cer(d18:1/23:0), N-Tricosanoylsphingosine | [1] |
Table 2: Typical Reaction Parameters for the Synthesis of N-Tricosanoyl-sphingosine
| Parameter | Condition | Notes |
| Reactants | ||
| Sphingosine | 1 equivalent | |
| This compound | 1.1 - 1.5 equivalents | Excess acyl chloride ensures complete reaction of the sphingosine. |
| Base (e.g., Triethylamine) | 2 - 3 equivalents | Acts as a scavenger for the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Other anhydrous aprotic solvents like chloroform can also be used. |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | Initial addition at 0°C to control the exothermic reaction. |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Purification | ||
| Method | Silica Gel Column Chromatography | |
| Eluent System | Chloroform/Methanol gradient (e.g., 98:2 to 95:5 v/v) | The polarity of the eluent is gradually increased to elute the product. |
| Expected Yield | 70 - 90% | Yields can vary based on the scale and purity of reactants. |
| Purity | >98% | Assessed by NMR and Mass Spectrometry. |
Experimental Protocols
Protocol 1: Preparation of this compound
This compound is the reactive precursor for the N-acylation of sphingosine. It can be synthesized from tricosanoic acid.
Materials:
-
Tricosanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, dissolve tricosanoic acid in an excess of thionyl chloride (or in an inert solvent like DCM followed by the addition of oxalyl chloride).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of N-Tricosanoyl-sphingosine (C23:0 Ceramide)
This protocol describes the coupling of this compound with sphingosine to form the corresponding ceramide.
Materials:
-
Sphingosine
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolve sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous triethylamine (2-3 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve this compound (1.1-1.5 equivalents) in anhydrous DCM and add it dropwise to the stirred sphingosine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC until the sphingosine spot disappears.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-tricosanoyl-sphingosine by silica gel column chromatography using a chloroform/methanol gradient.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a white solid.
Protocol 3: Characterization of N-Tricosanoyl-sphingosine
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Chloroform/Methanol (e.g., 95:5 v/v)
-
Visualization: Staining with phosphomolybdic acid or iodine vapor. The Rf value of the ceramide will be higher than that of the more polar sphingosine.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of ceramides.
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and characteristic fragment ions corresponding to the loss of water molecules and cleavage of the amide bond, yielding fragments of the sphingoid base and the acyl chain.
-
For N-tricosanoyl-sphingosine (C41H81NO3), the expected [M-H]⁻ ion in negative mode is at m/z 634.613[1].
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized ceramide.
-
Expected ¹H NMR signals (in CDCl₃/CD₃OD): Signals corresponding to the vinyl protons of the sphingosine backbone (~5.4-5.8 ppm), the amide proton (~6.2 ppm, broad), protons adjacent to hydroxyl groups and the amide linkage (~3.5-4.3 ppm), the long aliphatic chains (a broad multiplet around 1.2-1.4 ppm), and terminal methyl groups (~0.9 ppm).
-
Expected ¹³C NMR signals: Signals for the olefinic carbons (~128-135 ppm), the carbonyl carbon of the amide (~174 ppm), carbons bearing hydroxyl and amino groups (~50-75 ppm), and the numerous methylene carbons of the aliphatic chains (~22-34 ppm).
Signaling Pathways and Biological Applications
Very-long-chain ceramides, including those with odd-numbered acyl chains, are integral to specific cellular functions. They are primarily synthesized by ceramide synthases 2 and 3 (CerS2 and CerS3). The unique biophysical properties of VLC ceramides allow them to partition into and stabilize specific membrane domains, often referred to as lipid rafts. This can influence the localization and activity of membrane-associated proteins, thereby modulating signaling cascades.
One of the most well-documented roles of ceramides is in the induction of apoptosis. An increase in cellular ceramide levels, either through de novo synthesis or the breakdown of sphingomyelin, can trigger the mitochondrial apoptotic pathway. This involves the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.
// Nodes Stress_Stimuli [label="Stress Stimuli\n(e.g., Chemotherapeutics, ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; CerS2_3 [label="Ceramide Synthase 2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tricosanoyl_CoA [label="Tricosanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Sphingosine [label="Sphingosine", fillcolor="#FBBC05", fontcolor="#202124"]; C23_Ceramide [label="N-Tricosanoyl-sphingosine\n(C23:0 Ceramide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Domains [label="Alteration of\nMembrane Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="Protein Phosphatase 2A\n(PP2A) Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Apoptotic [label="Inhibition of\nAnti-Apoptotic Pathways\n(e.g., Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress_Stimuli -> CerS2_3 [label="activates"]; Tricosanoyl_CoA -> CerS2_3; Sphingosine -> CerS2_3; CerS2_3 -> C23_Ceramide; C23_Ceramide -> Membrane_Domains; C23_Ceramide -> Mitochondria [label="forms channels"]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase_Activation; Caspase_Activation -> Apoptosis; C23_Ceramide -> PP2A; PP2A -> Anti_Apoptotic; Anti_Apoptotic -> Apoptosis [style=dashed]; } dot Caption: Signaling pathway for C23:0 ceramide-induced apoptosis.
Furthermore, ceramides can directly interact with and modulate the activity of downstream effector proteins. For instance, ceramides have been shown to activate protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins such as Akt, thereby promoting apoptosis.
The use of synthetic N-tricosanoyl-sphingosine provides a valuable tool for:
-
Investigating the specific role of odd-chain VLC ceramides in apoptosis and other signaling pathways.
-
Studying the influence of acyl chain length on the biophysical properties of cell membranes.
-
Exploring the substrate specificity of ceramide synthases and other enzymes involved in sphingolipid metabolism.
-
Screening for novel therapeutic agents that target sphingolipid-mediated signaling pathways in diseases such as cancer and neurodegenerative disorders.
Experimental Workflow Visualization
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Acyl_Chloride [label="Protocol 1:\nPreparation of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Protocol 2:\nSynthesis of\nN-Tricosanoyl-sphingosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification by\nSilica Gel Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Protocol 3:\nCharacterization\n(TLC, MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Biological_Assays [label="Biological Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assays\n(e.g., Annexin V, Caspase activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Studies [label="Membrane Biophysical\nStudies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling_Analysis [label="Signaling Pathway\nAnalysis (e.g., Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Acyl_Chloride; Prep_Acyl_Chloride -> Synthesis; Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Assays; Biological_Assays -> Apoptosis_Assay; Biological_Assays -> Membrane_Studies; Biological_Assays -> Signaling_Analysis; Apoptosis_Assay -> End; Membrane_Studies -> End; Signaling_Analysis -> End; } dot Caption: Experimental workflow for synthesis and biological evaluation.
References
Application Notes and Protocols: Acylation of Biomolecules with Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acylation of various biomolecules using Tricosanoyl chloride. This compound, the acyl chloride derivative of tricosanoic acid (a 23-carbon saturated fatty acid), is a valuable reagent for introducing a very long, hydrophobic lipid chain onto proteins, peptides, carbohydrates, and other molecules of interest. This modification can significantly alter the physicochemical properties and biological activity of the target biomolecule, making it a key strategy in drug development, proteomics, and cell biology research.
Application Notes
The introduction of a tricosanoyl group can impart several beneficial properties to biomolecules:
-
Increased Hydrophobicity: The long C23 alkyl chain dramatically increases the hydrophobicity of the modified molecule. This can be leveraged to enhance association with cellular membranes or lipid-based drug delivery systems.[1][2][3]
-
Modulation of Protein Function: Acylation of proteins on specific residues (cysteine, lysine, or the N-terminus) can regulate protein localization, stability, conformation, and interactions with other molecules.[3][4]
-
S-Acylation: The attachment of fatty acids to cysteine residues is a reversible post-translational modification that often mediates membrane tethering and trafficking of proteins involved in signaling.
-
N-Acylation: Acylation at the N-terminal α-amino group is typically an irreversible modification that can influence protein stability and function.
-
Lysine Acylation: Modification of lysine residues neutralizes their positive charge and can impact protein structure and enzymatic activity.
-
-
Enhanced Pharmacokinetics in Drug Development: Conjugating therapeutic peptides or small molecules with a long fatty acid chain can improve their pharmacokinetic profile. This is often achieved by promoting binding to serum albumin, which reduces renal clearance and prolongs the circulating half-life of the drug.
-
Creation of Novel Biomaterials: Acylation of polysaccharides or other polymers can be used to create amphiphilic materials with applications in the formation of micelles, vesicles, or hydrogels for drug delivery.
Logical Flow for this compound Synthesis and Application
Caption: Workflow for the synthesis and application of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound from Tricosanoic Acid
This protocol describes a general method for converting a long-chain fatty acid into its more reactive acyl chloride form using thionyl chloride.
Materials:
-
Tricosanoic Acid (C23H46O2)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, add Tricosanoic acid (1 equivalent).
-
Under a fume hood, add an excess of thionyl chloride (e.g., 2-3 equivalents). A solvent such as anhydrous toluene can be added if desired.
-
Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Gently heat the reaction mixture to reflux (approximately 80°C for thionyl chloride) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.
-
To ensure complete removal of thionyl chloride, add anhydrous toluene to the flask and evaporate again. Repeat this step 2-3 times.
-
The resulting this compound should be a clear or pale-yellow liquid/solid and can be used immediately for the next step or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperature.
Note: this compound is moisture-sensitive and should be handled accordingly.
Protocol 2: N-Terminal Acylation of a Peptide with this compound
This protocol outlines the direct acylation of the N-terminal amine of a peptide.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
HPLC for purification
Procedure:
-
Dissolve the peptide in the chosen anhydrous solvent.
-
Add the tertiary base (2-3 equivalents relative to the peptide) to the solution to act as an acid scavenger.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the this compound solution to the stirring peptide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, quench any remaining this compound by adding a small amount of water or methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting acylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
| Parameter | Condition | Purpose |
| Solvent | Anhydrous DMF or DCM | To dissolve reactants and maintain a non-reactive environment. |
| Base (DIPEA) | 2-3 equivalents | To neutralize the HCl byproduct of the reaction. |
| This compound | 1.1-1.5 equivalents | To ensure complete acylation of the peptide. |
| Temperature | 0°C to Room Temp. | To control the reaction rate and minimize side reactions. |
| Reaction Time | 2-12 hours | Varies depending on the reactivity of the peptide. |
Table 1: Representative Reaction Conditions for Peptide N-acylation.
Protocol 3: Analysis of Protein S-Acylation using Acyl-Resin Assisted Capture (Acyl-RAC)
This protocol is adapted for the detection of proteins modified with a tricosanoyl group on cysteine residues. It allows for the enrichment of S-acylated proteins from a complex mixture.
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.5) with 2.5% SDS.
-
MMTS (S-methyl methanethiosulfonate)
-
Thiopropyl Sepharose beads
-
Hydroxylamine (HA) solution (0.5 M, pH 7.5)
-
Tris buffer (as a negative control for HA)
-
DTT (Dithiothreitol) for elution
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Lysis and Blocking: Lyse cells or tissues in Blocking Buffer. Add MMTS to a final concentration of 1% to block all free thiol groups on cysteine residues. Incubate at 40°C for 4 hours.
-
Precipitation: Precipitate the proteins using acetone to remove excess MMTS. Resuspend the protein pellet in a buffer containing SDS.
-
Thioester Cleavage and Capture: Divide the sample into two equal aliquots. To one, add the hydroxylamine (HA) solution to cleave the thioester bond of the S-acyl group, exposing a free thiol. To the other, add Tris buffer as a negative control. Incubate for 1 hour at room temperature.
-
Bead Incubation: Add pre-washed Thiopropyl Sepharose beads to both samples. The beads will covalently bind to the newly exposed thiols in the HA-treated sample. Incubate overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by incubating with an SDS-PAGE sample buffer containing DTT.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. A positive signal in the HA-treated lane and its absence in the Tris-treated lane indicates that the protein was S-acylated.
Acyl-RAC Experimental Workflow
Caption: Workflow for the Acyl-Resin Assisted Capture (Acyl-RAC) assay.
Quantitative Data and Analysis
Mass Spectrometry Analysis
Mass spectrometry is the gold standard for identifying the exact site of acylation. After acylating a protein or peptide, the sample can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The addition of a tricosanoyl group will result in a specific mass shift.
| Modification | Formula | Monoisotopic Mass Shift (Da) |
| Tricosanoylation | C₂₃H₄₄O | +336.3392 |
Table 2: Mass Shift Caused by Tricosanoylation.
Example Data: For a peptide with the sequence GCYK, if the cysteine residue is acylated, the mass of the peptide will increase by 336.3392 Da. This mass shift is readily detectable by high-resolution mass spectrometry, and MS/MS fragmentation can pinpoint the modification to the specific cysteine residue.
Potential Signaling Pathway Modulation
S-acylation is a key regulator of signaling pathways that depend on the proper localization of proteins to the plasma membrane or other cellular compartments.
Caption: S-acylation can target signaling proteins to the cell membrane.
References
- 1. S-Acylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Dynamic Protein S-Acylation [frontiersin.org]
- 4. Frontiers | Examining the Underappreciated Role of S-Acylated Proteins as Critical Regulators of Phagocytosis and Phagosome Maturation in Macrophages [frontiersin.org]
Tricosanoyl Chloride in Lipid Bilayer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricosanoyl chloride, the acyl chloride derivative of tricosanoic acid (a 23-carbon saturated fatty acid), is a specialized chemical tool for lipid bilayer research. While direct literature on its specific applications is not abundant, its chemical properties as a very long-chain fatty acyl chloride allow for its use in the synthesis of custom lipids. These modified lipids serve as probes to investigate the biophysical properties of cellular membranes. The introduction of a very long (C23) saturated acyl chain into a lipid bilayer can significantly influence its thickness, fluidity, permeability, and the formation of specialized domains like lipid rafts.[1][2] Such studies are crucial for understanding membrane protein function, drug-membrane interactions, and the pathology of diseases associated with lipid metabolism.
Tricosanoic acid, the parent fatty acid, is a naturally occurring very long-chain fatty acid (VLCFA) found in various organisms.[3] VLCFAs are known to have distinct biophysical effects, such as increasing the hydrophobicity and potential for interdigitation within the lipid bilayer, which can alter membrane structure and function.[2] By using this compound, researchers can site-specifically introduce this C23:0 chain into various lipid backbones, creating unique molecular tools for in-depth lipid bilayer analysis.
Application Notes: Probing Bilayer Properties with Custom Tricosanoyl Lipids
The primary application of this compound in lipid bilayer studies is the synthesis of custom phospholipids or other lipid species containing a tricosanoyl (C23:0) acyl chain. These custom lipids can then be incorporated into model membrane systems, such as liposomes or supported lipid bilayers, to investigate the effects of very long saturated acyl chains on membrane properties.
Key Research Applications:
-
Modulation of Bilayer Thickness and Hydrophobicity: The extended length of the tricosanoyl chain can significantly increase the thickness of the hydrophobic core of a lipid bilayer. This is critical for studies involving transmembrane proteins, where the hydrophobic matching between the protein's transmembrane domain and the surrounding lipid environment is essential for proper protein folding and function.
-
Investigation of Interdigitation: Very long acyl chains, like the tricosanoyl group, have a higher propensity to interdigitate, where the acyl chains from one leaflet of the bilayer extend into the opposing leaflet.[2] Molecular dynamics simulations have shown that ultra-long-chain fatty acids can adopt various conformations, including extending into the opposite leaflet. This phenomenon can alter membrane stability, permeability, and lipid packing.
-
Formation and Stability of Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which often contain lipids with long, saturated acyl chains. Incorporating lipids with a tricosanoyl chain can help elucidate the role of acyl chain length in the formation, stability, and size of these domains.
-
Drug-Membrane Interaction Studies: The lipid composition of a bilayer can significantly affect the partitioning, orientation, and activity of membrane-active drugs. Liposomes containing tricosanoyl lipids can be used to assess how increased bilayer thickness and hydrophobicity influence drug binding and permeation.
-
Probing Membrane Fluidity and Phase Behavior: The introduction of a long, saturated acyl chain is expected to decrease membrane fluidity and raise the main phase transition temperature (Tm) of the lipid bilayer. This allows for systematic studies on how membrane stiffness and phase state affect the function of embedded proteins and signaling pathways.
Experimental Protocols
Below are detailed protocols for the synthesis of a custom phospholipid using this compound and its subsequent incorporation into liposomes for lipid bilayer studies.
Protocol 1: Synthesis of 1-Tricosanoyl-2-oleoyl-sn-glycero-3-phosphocholine
This protocol describes a semi-synthetic approach where a commercially available lysophospholipid is acylated with this compound.
Materials:
-
1-oleoyl-sn-glycero-3-phosphocholine (L-O-PC)
-
This compound
-
Anhydrous chloroform
-
Anhydrous pyridine
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water 65:25:4 v/v/v)
-
Iodine chamber for visualization
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., a gradient of chloroform and methanol)
Procedure:
-
Preparation: Dry a round-bottom flask under vacuum and fill it with argon or nitrogen gas.
-
Dissolution: Dissolve 1-oleoyl-sn-glycero-3-phosphocholine (1 equivalent) in anhydrous chloroform in the flask. Add triethylamine (1.5 equivalents) as a base to neutralize the HCl byproduct.
-
Acylation Reaction: In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous chloroform. Add this solution dropwise to the stirred lysophospholipid solution at room temperature under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the progress of the reaction by TLC. Spot the reaction mixture, the starting lysophospholipid, and this compound on a TLC plate. Develop the plate in the chloroform:methanol:water solvent system and visualize the spots in an iodine chamber. The product should have a higher Rf value than the starting lysophospholipid.
-
Quenching: Once the reaction is complete, quench any remaining this compound by adding a small amount of methanol.
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting lipid mixture using silica gel column chromatography. Elute with a gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Product Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the fractions and evaporate the solvent. The final product's identity and purity should be confirmed by mass spectrometry and NMR spectroscopy.
Protocol 2: Preparation of Liposomes Incorporating Custom Tricosanoyl-Lipid
This protocol details the formation of large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or another base lipid
-
1-Tricosanoyl-2-oleoyl-sn-glycero-3-phosphocholine (custom lipid from Protocol 1)
-
Cholesterol (optional)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids in chloroform. For example, to prepare liposomes with 5 mol% of the custom lipid, mix DOPC, cholesterol, and the custom tricosanoyl-lipid in a molar ratio of 65:30:5.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of all lipids. Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of theflask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid mixture's highest transition temperature. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This process is known as swelling.
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to the hydration temperature.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process creates a homogenous population of LUVs.
-
-
Characterization: The resulting liposome suspension can be characterized for size distribution using Dynamic Light Scattering (DLS). The concentration of the incorporated lipid can be determined using a phosphate assay.
Data Presentation
Table 1: Key Parameters for Custom Lipid Synthesis and Liposome Formulation
| Parameter | Protocol 1: Lipid Synthesis | Protocol 2: Liposome Formulation |
| Key Reagents | L-O-PC, this compound, Chloroform, TEA | DOPC, Custom tricosanoyl-lipid, Chloroform, Hydration buffer |
| Reaction/Process Time | 12 - 24 hours | 4 - 6 hours (including drying time) |
| Temperature | Room Temperature | > Highest lipid Tm (e.g., 40-60°C) |
| Key Equipment | Glassware, TLC setup, Rotary evaporator, Chromatography column | Rotary evaporator, Extruder, DLS instrument |
| Expected Outcome | Purified 1-tricosanoyl-2-oleoyl-sn-glycero-3-phosphocholine | Homogenous suspension of LUVs (e.g., ~100 nm diameter) |
| Quality Control | TLC, Mass Spectrometry, NMR | DLS for size, Phosphate assay for concentration |
Visualization of Workflows and Concepts
Caption: Workflow for synthesizing a custom tricosanoyl-lipid and incorporating it into liposomes.
Caption: Effect of tricosanoyl-lipid incorporation on bilayer thickness and interdigitation.
References
Troubleshooting & Optimization
Preventing hydrolysis of Tricosanoyl chloride during reactions
Welcome to the Technical Support Center for handling Tricosanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound, like other acyl chlorides, has a highly reactive functional group. The carbonyl carbon is bonded to two strongly electronegative atoms (oxygen and chlorine), which pull electron density away from the carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to rapid hydrolysis to form tricosanoic acid and hydrochloric acid.
Q2: What are the primary consequences of hydrolysis in my reaction?
A2: Hydrolysis of this compound can lead to several undesirable outcomes:
-
Reduced Yield: The consumption of the starting material by water lowers the yield of your desired product.
-
Byproduct Formation: The generation of tricosanoic acid introduces impurities into your reaction mixture, which may complicate purification.
-
Reaction Inhibition: The hydrochloric acid (HCl) produced can protonate basic reactants or catalysts, rendering them inactive and stalling your reaction.
Q3: What are the essential precautions to prevent hydrolysis?
A3: The key to preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This involves:
-
Using dry glassware: All glassware should be oven-dried or flame-dried immediately before use.
-
Using anhydrous solvents and reagents: Solvents and liquid reagents should be appropriately dried and stored over molecular sieves. Solid reagents should be dried in a desiccator or under vacuum.
-
Working under an inert atmosphere: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
Q4: How can I neutralize the HCl generated during the reaction without introducing water?
A4: A non-aqueous acid scavenger, typically a sterically hindered tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used. These bases will neutralize the HCl as it is formed, preventing it from interfering with the reaction, without introducing water.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: Reagents, solvents, or glassware were not sufficiently dry. | Ensure all components of the reaction are rigorously dried. Use freshly dried solvents and handle reagents under an inert atmosphere. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or another appropriate method. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Deactivation of Nucleophile/Catalyst: HCl byproduct protonating the nucleophile or a basic catalyst. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to act as an acid scavenger. | |
| Formation of Tricosanoic Acid as a Major Byproduct | Significant Hydrolysis: Major contamination with water. | Review and improve your anhydrous technique. Check the water content of your solvents and reagents using a Karl Fischer titrator if available. |
| Reaction Mixture Turns Cloudy or a Precipitate Forms Unexpectedly | Precipitation of Amine Hydrochloride Salt: The HCl scavenger reacting with generated HCl. | This is often expected. The salt can typically be removed during the aqueous workup. If it interferes with stirring, use a larger volume of solvent. |
| Difficulty in Product Purification | Presence of Unreacted Starting Material and Byproducts: Incomplete reaction and/or hydrolysis. | Optimize reaction conditions to drive the reaction to completion. Use an appropriate workup to remove the acid scavenger and its salt, as well as any tricosanoic acid. |
Experimental Protocols
General Protocol for Setting Up an Anhydrous Reaction
This protocol outlines the fundamental steps for creating and maintaining a moisture-free reaction environment.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at 120-150 °C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents. For higher purity, solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and distilled under an inert atmosphere.
-
Store anhydrous solvents over activated molecular sieves (3Å or 4Å).
-
Dry liquid reagents that are not commercially available as anhydrous using appropriate methods and store under an inert atmosphere.
-
Dry solid reagents in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) or by heating under vacuum.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus under a positive pressure of inert gas. Use septa and needles for the transfer of liquids.
-
Dissolve the nucleophile (e.g., amine or alcohol) and the acid scavenger (e.g., triethylamine) in the anhydrous solvent in the reaction flask.
-
Dissolve this compound in the anhydrous solvent in a separate flask or dropping funnel.
-
Add the this compound solution dropwise to the stirred solution of the nucleophile at the desired reaction temperature (often starting at 0 °C to control the exotherm).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Example Protocol: Synthesis of an N-Tricosanoyl Amide
This protocol provides a specific example of an acylation reaction using this compound under anhydrous conditions.
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq) and triethylamine (1.2 eq).
-
Add 50 mL of anhydrous dichloromethane (DCM) via syringe and stir until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of this compound:
-
In a separate dry flask, dissolve this compound (1.1 eq) in 20 mL of anhydrous DCM.
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any tricosanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data
| Acyl Chloride | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Acetyl Chloride | 16.7 | -11.2 |
| Propionyl Chloride | 16.3 | -12.5 |
| Isobutyryl Chloride | 15.1 | -15.6 |
| Pivaloyl Chloride | 13.9 | -19.6 |
Data is illustrative of the general reactivity of acyl chlorides and is sourced from studies on their hydrolysis kinetics.
Visualizations
Signaling Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for preventing hydrolysis.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Tricosanoyl Chloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude Tricosanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities are the unreacted starting material, Tricosanoic acid, and byproducts from the chlorinating agent used in the synthesis.[1] For instance, if thionyl chloride (SOCl₂) is used, residual SOCl₂ might be present.[2] If phosphorus(V) chloride (PCl₅) is used, phosphorus trichloride oxide (POCl₃) will be a byproduct that needs to be removed.[3][4] Due to the high reactivity of acyl chlorides, another significant impurity is the corresponding carboxylic acid (Tricosanoic acid) formed from hydrolysis upon exposure to moisture.[5]
Q2: Why is my purified this compound discolored (yellow or brown)?
A2: Discoloration typically indicates thermal degradation of the compound. This can occur if the synthesis reaction is run at too high a temperature or for an extended period. Many long-chain carbonyl chlorides cannot be distilled without some level of decomposition. To minimize this, it is crucial to purify the precursor, Tricosanoic acid, before converting it to the acyl chloride and to use high-vacuum distillation to lower the boiling point during purification.
Q3: Can I use standard silica gel thin-layer chromatography (TLC) to monitor the reaction progress?
A3: It is generally not recommended to use standard silica gel TLC to directly monitor the formation of this compound. The silica gel is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride on the TLC plate, giving misleading results. A more reliable method is to take a small aliquot from the reaction mixture, quench it with an anhydrous alcohol (like methanol) to form the corresponding ester, and then use TLC to track the disappearance of the starting carboxylic acid.
Q4: What is the best method for purifying heat-sensitive this compound?
A4: For thermally sensitive long-chain acyl chlorides like this compound, high-vacuum distillation is the preferred purification method. By significantly reducing the pressure, the boiling point of the compound is lowered, which minimizes the risk of thermal decomposition during distillation.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be effectively determined using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR). For quantitative analysis of acyl chloride content, especially in the presence of the corresponding carboxylic acid, derivatization followed by High-Performance Liquid Chromatography (HPLC) is a suitable method. This avoids direct analysis of the highly reactive acyl chloride on the HPLC column.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution | Citations |
| Low yield of purified product | Thermal degradation during distillation. | Use high-vacuum distillation to lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature. | |
| Incomplete reaction. | Ensure the reaction goes to completion by monitoring via a quenched aliquot on TLC or HPLC. | ||
| Hydrolysis during workup or purification. | Strictly use anhydrous solvents and flame- or oven-dried glassware. Conduct all operations under an inert atmosphere (e.g., nitrogen or argon). | ||
| Product is contaminated with Tricosanoic acid | Exposure to moisture. | Acyl chlorides are readily hydrolyzed by water. Ensure all glassware is meticulously dried and all solvents are anhydrous. Handle the material under an inert atmosphere. | |
| Incomplete initial reaction. | The starting carboxylic acid remains. Ensure sufficient reaction time and stoichiometry of the chlorinating agent. | ||
| Product solidifies in the condenser during distillation | Condenser temperature is too low. | The coolant circulating through the condenser is too cold, causing the product to freeze. Use a coolant at a temperature above the melting point of this compound. | |
| Final product is discolored (yellow/brown) | Decomposition at high temperatures. | The reaction or distillation was performed at too high a temperature. Purify the starting Tricosanoic acid first. Use high-vacuum distillation for the final purification step. | |
| TLC analysis is inconclusive | On-plate hydrolysis of the acyl chloride. | The silica on the TLC plate is hydrolyzing the product. Do not run TLC on the crude acyl chloride directly. Instead, quench a small sample with anhydrous methanol and run TLC on the resulting methyl ester to check for the absence of the starting acid. |
Experimental Protocols
Protocol 1: High-Vacuum Distillation of this compound
This protocol describes the purification of crude this compound using high-vacuum distillation to minimize thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom distillation flask
-
Short-path distillation head with condenser and collection flask(s)
-
Dry magnetic stir bar
-
High-vacuum pump
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Temperature-controlled oil bath or heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or similar apparatus for inert atmosphere manipulation
-
All glassware must be oven-dried or flame-dried immediately before use.
Procedure:
-
Preparation: Assemble the dried distillation apparatus while it is still hot and purge with inert gas.
-
Charging the Flask: Under a positive pressure of inert gas, transfer the crude this compound into the round-bottom distillation flask containing a dry stir bar.
-
Assembly and Vacuum Application: Complete the assembly of the distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. Begin circulating coolant through the condenser (ensure the temperature is above the melting point of the product).
-
Applying Vacuum: Slowly and carefully apply vacuum from the high-vacuum pump, which should be protected by a cold trap.
-
Distillation: Once the desired pressure is reached and stable, begin gentle stirring. Slowly heat the distillation flask with the temperature-controlled oil bath.
-
Fraction Collection: Gradually increase the temperature until the product begins to distill. Monitor the vapor temperature at the distillation head. Collect the fraction that distills at a constant temperature. This corresponds to the purified this compound.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool completely under vacuum before slowly reintroducing inert gas to bring the system back to atmospheric pressure.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the high-vacuum distillation of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yields in this compound purification.
References
Technical Support Center: Optimizing Tricosanoyl Chloride Acylation
Welcome to the technical support center for Tricosanoyl chloride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
A1: this compound is a long-chain acyl chloride. As with other acyl chlorides, it is a reactive derivative of a carboxylic acid. Due to its long hydrocarbon chain, it is a non-polar, hydrophobic molecule with likely good solubility in non-polar organic solvents such as hexane and chloroform, and poor solubility in polar solvents like water.[1] It is sensitive to moisture and will hydrolyze to tricosanoic acid.[1] Therefore, it should be handled in a well-ventilated fume hood using personal protective equipment (PPE), including gloves and safety glasses.[1] It is critical to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[1]
Q2: What are the common reactions of this compound?
A2: this compound can undergo nucleophilic acyl substitution with various nucleophiles.[1] Common reactions include:
-
Hydrolysis: Reacts with water to form tricosanoic acid.
-
Alcoholysis: Reacts with alcohols to produce esters.
-
Aminolysis: Reacts with primary or secondary amines to yield amides.
-
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
Q3: Why is my this compound acylation reaction showing low or no reactivity?
A3: Low reactivity in long-chain acyl chloride reactions can stem from several factors:
-
Low Solubility: The long hydrocarbon chain of this compound may lead to poor solubility in the reaction solvent. Consider using a less polar aprotic solvent where both reactants are soluble. Gentle heating can also improve solubility, but monitor for side reactions.
-
Steric Hindrance: The long alkyl chain of this compound or a bulky nucleophile can sterically hinder the reaction. Increasing the reaction temperature or using a catalyst may help overcome this.
-
Poor Quality of Acyl Chloride: this compound can hydrolyze if exposed to moisture, forming the less reactive tricosanoic acid. It is recommended to use a fresh vial or purify the reagent before use.
-
Weak Nucleophile: If the nucleophile is weak, the reaction may be slow. For amines, a non-nucleophilic base can be used to increase nucleophilicity. For alcohols, a catalyst like pyridine can be beneficial.
Q4: I am observing multiple acyl groups being added to my aromatic ring in a Friedel-Crafts reaction. How can I prevent this?
A4: Polysubstitution is generally rare in Friedel-Crafts acylation compared to alkylation. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution. Therefore, the mono-acylated product is less reactive than the starting material, which naturally prevents a second acylation. If you observe what appears to be polysubstitution, it is crucial to verify the identity of your side products, as the issue might be due to an unexpected rearrangement or a reaction with an impurity.
Q5: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A5: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often necessary for two main reasons:
-
Acylium Ion Generation: The primary role of the Lewis acid is to react with the acyl chloride to generate the electrophilic acylium ion.
-
Product Complexation: The carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively sequesters the catalyst, preventing it from participating further in the reaction.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The Lewis acid may not be strong enough. 2. Steric Hindrance: The bulky tricosanoyl group is preventing the nucleophilic attack. 3. Deactivated Aromatic Substrate (Friedel-Crafts): The aromatic ring has strongly electron-withdrawing substituents. | 1. Increase the equivalents of the current Lewis acid or switch to a more potent one (e.g., AlCl₃). 2. Increase the reaction temperature. Use a less sterically hindered nucleophile if possible. 3. Friedel-Crafts acylation is generally not successful with strongly deactivated rings. Consider alternative synthetic routes. |
| Formation of Side Products | 1. Hydrolysis of this compound: Reaction with trace amounts of water. 2. Reaction with Solvent: Protic solvents can react with the acyl chloride. 3. Dealkylation (Friedel-Crafts): Cleavage of groups from the aromatic substrate. | 1. Ensure all glassware is thoroughly dried and run reactions under an inert atmosphere. Use anhydrous solvents. 2. Avoid using protic solvents like alcohols unless they are the intended nucleophile. 3. Monitor the reaction temperature and consider a milder catalyst to minimize this side reaction. |
| Difficulty in Product Isolation | 1. Emulsion during Work-up: The long hydrocarbon chain can lead to the formation of stable emulsions. 2. Product is an Oil: The product may not crystallize easily. | 1. Add a saturated brine solution to help break the emulsion. 2. Purify by column chromatography. If the product is still an oil, try dissolving it in a minimal amount of a non-polar solvent and adding a polar anti-solvent to induce precipitation, then cool. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, carbon disulfide)
-
Anhydrous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid (1.1 - 1.5 equivalents) and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent. Transfer this solution to the addition funnel and add it dropwise to the cooled Lewis acid suspension over 15-30 minutes.
-
Aromatic Substrate Addition: Dissolve the aromatic substrate (1.0-1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the appropriate amount of time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute HCl. Stir thoroughly for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Be cautious of gas evolution during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for this compound acylation.
Caption: Troubleshooting logic for low-yield this compound acylation.
References
Technical Support Center: Synthesis of Tricosanoyl Chloride
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tricosanoyl chloride, thereby improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting Tricosanoic acid to this compound?
The most frequently used chlorinating agents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅)[1][2][3]. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification[1][2].
Q2: How does the long carbon chain of Tricosanoic acid impact the reaction?
The long, saturated C23 chain of Tricosanoic acid results in a high melting point and low solubility in many common non-polar solvents at room temperature. This can lead to heterogeneity in the reaction mixture, potentially slowing down the reaction rate. It is often necessary to use higher temperatures or solvents like toluene to ensure the fatty acid is fully dissolved and accessible to the chlorinating agent.
Q3: Why are anhydrous (dry) conditions critical for this synthesis?
This compound, like other acyl chlorides, is highly reactive and susceptible to hydrolysis. Any moisture present in the glassware, solvents, or atmosphere will react with the acyl chloride product, converting it back to the unreactive Tricosanoic acid and reducing the overall yield. Therefore, it is imperative to use flame- or oven-dried glassware and anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the primary challenge in purifying high molecular weight acyl chlorides like this compound?
The main challenge is their high boiling point, which makes distillation at atmospheric pressure impractical due to the high temperatures required, leading to thermal degradation of the product. Purification is typically achieved through vacuum distillation, which significantly lowers the boiling point. For solid acyl chlorides, recrystallization from a non-hydroxylic solvent like toluene or petroleum ether can be an effective purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete Reaction: Tricosanoic acid may not have fully reacted. | - Ensure the Tricosanoic acid is fully dissolved in the solvent. If necessary, gently heat the mixture.- Use a slight excess (1.5-2.0 equivalents) of the chlorinating agent (e.g., thionyl chloride).- Increase the reaction time or temperature, monitoring for potential side reactions. |
| Hydrolysis of Product: The this compound has reacted with water. | - Use thoroughly flame- or oven-dried glassware.- Use anhydrous solvents.- Conduct the entire experiment under a dry, inert atmosphere (nitrogen or argon). | |
| Degradation during Workup: The product may have decomposed during purification. | - For distillation, use a high vacuum to keep the temperature as low as possible.- Avoid prolonged heating during any step of the process. | |
| Product is Discolored (Yellow or Brown) | Thermal Decomposition: The reaction or distillation was carried out at too high a temperature. | - Purify the starting Tricosanoic acid before the reaction to remove any impurities that might cause discoloration.- Maintain the recommended temperature during the reaction and purification. |
| Side Reactions: Impurities in the starting material or reagents may have led to side reactions. | - Ensure high purity of all reactants and solvents. | |
| Difficulty in Purification | Solidification in Condenser: The product solidifies during vacuum distillation. | - Use a condenser with a wider bore.- Circulate slightly warmer water (e.g., 20-25°C) through the condenser to prevent solidification while still allowing for condensation. |
| Incomplete Removal of Byproducts: Non-gaseous byproducts from reagents like PCl₃ or PCl₅ remain. | - If using PCl₃ or PCl₅, fractional distillation is necessary to separate the product from byproducts like phosphorous acid or phosphorus oxychloride respectively. |
Data Presentation: Comparison of Chlorinating Agents
The choice of chlorinating agent can significantly impact the reaction conditions and workup procedure. The following table summarizes the properties of common reagents used for synthesizing long-chain acyl chlorides.
| Chlorinating Agent | Byproducts | Typical Reaction Conditions | Yield for Long-Chain Acyl Chlorides | Key Considerations |
| Thionyl Chloride (SOCl₂) ** | SO₂(g), HCl(g) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, DCM); often with a catalytic amount of DMF. | Generally high (>90%) | Gaseous byproducts simplify purification. Excess reagent can be removed by distillation. |
| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Typically run at lower temperatures (0°C to room temperature) in an inert solvent with a catalytic amount of DMF. | Often higher than SOCl₂, with faster reaction times. | Also has gaseous byproducts. Can be more expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Reaction is often vigorous and may not require heating. | Good to high. | The liquid byproduct POCl₃ has a boiling point that may be close to the product, requiring efficient fractional distillation for removal. |
| Phosphorus Trichloride (PCl₃) ** | H₃PO₃(s) | Requires heating. | Variable. | The solid byproduct, phosphorous acid, needs to be separated from the liquid product. |
Experimental Protocols
The following is a representative protocol for the synthesis of a long-chain acyl chloride, adapted for this compound.
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Materials:
-
Tricosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as catalyst)
-
Anhydrous inert solvent (e.g., toluene or dichloromethane)
-
Flame-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂)
-
Heating mantle
-
-
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add Tricosanoic acid (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene to dissolve the Tricosanoic acid. Gentle heating may be required.
-
Catalyst Addition (Optional): Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 70-80°C) for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the disappearance of the starting carboxylic acid by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual SOCl₂ is removed.
-
The crude this compound can be used directly for the next step or purified by vacuum distillation.
-
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield Reactions
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Tricosanoyl Chloride Reaction Work-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricosanoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental work-up of reactions involving this long-chain acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the work-up of reactions involving this compound and its derivatives?
A1: The primary challenge stems from the physical properties of this compound and its products (esters, amides, etc.). These are long-chain, waxy solids at room temperature, which can make them difficult to handle. Standard liquid-liquid extractions and column chromatography can be challenging due to their limited solubility in common solvents at room temperature and their tendency to precipitate or solidify.
Q2: How should I quench a reaction involving this compound?
A2: this compound is highly reactive and sensitive to moisture. Quenching should be done carefully, typically by slowly adding the reaction mixture to a cold solution. Common quenching solutions include:
-
Water or ice: To hydrolyze any remaining this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: To neutralize the HCl byproduct and any unreacted this compound.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution: A mild acidic quench.
The choice of quenching agent depends on the stability of your product. For base-sensitive products, a neutral or mildly acidic quench is preferable.
Q3: My product has solidified or precipitated during the aqueous work-up. What should I do?
A3: This is a common occurrence with long-chain fatty acid derivatives. If the product precipitates, you can isolate it by vacuum filtration. Ensure the product is thoroughly washed with water to remove any inorganic salts. If the product forms a waxy solid that is difficult to filter, you may need to perform the extraction with a heated solvent system in a heated separatory funnel to keep the product dissolved.
Q4: Is column chromatography a suitable purification method for tricosanoyl derivatives?
A4: While possible, column chromatography is often not the preferred method for purifying these long-chain, waxy compounds. They may have limited solubility in common chromatography solvents and can precipitate on the column, leading to poor separation and recovery. Recrystallization is typically a more effective purification technique.
Q5: What are the best solvents for recrystallizing tricosanoyl esters and amides?
A5: The choice of solvent depends on the specific derivative. However, some common solvents and solvent systems for recrystallizing long-chain fatty acid esters and amides include:
-
Alcohols: Methanol, ethanol, isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Hydrocarbons: Hexane, heptane (often as an anti-solvent).
-
Solvent mixtures: Ethanol/water, acetone/water, ethyl acetate/hexane.
It is always recommended to perform a small-scale solvent screen to find the optimal recrystallization conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Hydrolysis of this compound before reaction. 3. Product loss during work-up. | 1. Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS) on a quenched aliquot. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. For solid products, ensure complete precipitation before filtration. If using liquid-liquid extraction, be aware that the product may be in either the organic or aqueous phase if it forms a salt. |
| Product is an oil or wax and difficult to purify | The product has a low melting point or is a mixture of compounds. | 1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. 2. If recrystallization fails, consider alternative purification methods like short-path distillation under high vacuum or preparative TLC with a suitable solvent system. |
| Formation of a white precipitate during the reaction | The product or a reaction intermediate is insoluble in the reaction solvent. | This may not be a problem if the reaction can proceed in a slurry. If it hinders stirring, you may need to switch to a solvent in which all components are soluble at the reaction temperature. |
| Emulsion formation during extraction | The long-chain nature of the product can act as a surfactant. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Centrifuge the mixture to separate the layers. |
| Product is contaminated with tricosanoic acid | Incomplete reaction or hydrolysis of this compound during work-up. | 1. During the work-up, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic tricosanoic acid. 2. If the product is stable to base, you can perform a dilute NaOH wash. 3. Recrystallization can often effectively separate the product from the carboxylic acid impurity. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for typical reactions involving this compound. Please note that actual yields and properties may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Synthesis of Methyl Tricosanoate
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | N/A |
| Typical Yield | >90% (Illustrative) | N/A |
| Melting Point | 53-56 °C | [1] |
| Appearance | White, wax-like solid | [2] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |
| Recrystallization Solvent | Methanol or Ethanol | [3] |
Table 2: Synthesis of an N-Tricosanoyl Amino Acid Ester (Illustrative Example)
| Parameter | Value | Reference |
| Reactants | This compound, Glycine ethyl ester, Triethylamine | N/A |
| Typical Yield | 85-95% (Illustrative) | N/A |
| Appearance | White to off-white solid | N/A |
| Recrystallization Solvent System | Ethanol/water or Ethyl acetate/hexane |
Experimental Protocols
Protocol 1: General Work-Up Procedure for the Synthesis of a Tricosanoyl Ester
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution while stirring.
-
Product Isolation (for solid products): If a precipitate forms, continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid product on the filter with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.
-
Drying: Dry the product in a vacuum oven at a temperature below its melting point.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Protocol 2: General Work-Up Procedure for the Synthesis of a Tricosanoyl Amide
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to quench any unreacted this compound.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). You may need to gently warm the mixture to ensure the product is fully dissolved.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove tricosanoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the work-up and purification of a solid tricosanoyl derivative.
Caption: Troubleshooting decision tree for low product yield in this compound reactions.
References
Dealing with the moisture sensitivity of Tricosanoyl chloride
Welcome to the technical support center for Tricosanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, experimental use, and troubleshooting related to the moisture sensitivity of this long-chain acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound ((CH₃(CH₂)₂₁COCl)) is a long-chain acyl chloride. Like other acyl chlorides, it is highly reactive, especially towards nucleophiles. The primary reason for its moisture sensitivity is its rapid and irreversible reaction with water in a process called hydrolysis.[1][2][3]
Q2: What happens when this compound is exposed to moisture?
A2: Upon contact with water, this compound hydrolyzes to form tricosanoic acid and hydrogen chloride (HCl) gas.[1][4] This reaction is typically rapid and exothermic. The generation of corrosive HCl gas is a significant safety concern.
Q3: How should I properly store this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
Q4: What are the initial signs of degradation due to moisture exposure?
A4: Visual signs of degradation can include fuming when the container is opened (due to HCl gas reacting with atmospheric moisture) and a change in the appearance of the material, such as clumping or solidification. A pungent, acidic odor from the HCl gas is also a key indicator.
Q5: Can I use this compound that has been accidentally exposed to moisture?
A5: It is strongly advised not to use this compound that has been compromised by moisture. The presence of tricosanoic acid and HCl will lead to unpredictable reaction stoichiometry, lower yields, and the formation of unwanted byproducts in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product (e.g., ester or amide). | Hydrolysis of this compound due to moisture contamination. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Incomplete reaction. | Increase reaction time or temperature, if the stability of other reactants allows. Consider adding a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the reaction to completion. | |
| Formation of a white precipitate in the reaction mixture. | The precipitate could be the hydrochloride salt of an amine reagent or the byproduct tricosanoic acid, which may have limited solubility in nonpolar solvents. | If using an amine, the precipitate is likely its salt; this is expected. If tricosanoic acid is the issue, it indicates starting material degradation. Use fresh, properly stored this compound. |
| Reaction mixture turns cloudy or fumes upon addition of this compound. | This is likely due to the reaction of this compound with trace moisture in the solvent or on the glassware, producing HCl gas which then fumes with atmospheric moisture. | Immediately ensure the reaction setup is properly sealed and under an inert atmosphere. While some initial fuming might be unavoidable if trace moisture is present, significant fuming indicates a larger contamination issue. |
| Difficulty in dissolving this compound. | This compound, being a long-chain aliphatic compound, may have limited solubility in some polar organic solvents. | Use anhydrous non-polar solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). Gentle warming and stirring can aid dissolution, but ensure the temperature does not cause unwanted side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
This protocol outlines the necessary precautions to prevent moisture exposure when handling this compound.
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon) with a manifold
-
Dry, clean glassware (oven or flame-dried)
-
Dry, gas-tight syringes and needles
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Work in a well-ventilated fume hood.
-
Briefly flush the container with a gentle stream of inert gas before opening.
-
Quickly weigh the required amount of this compound in a dry, tared vial, or if in liquid form, draw it up using a dry, gas-tight syringe.
-
Immediately reseal the main container, flush with inert gas, and wrap the cap with paraffin film for extra protection.
-
Dissolve the weighed this compound in an appropriate anhydrous solvent for transfer to the reaction vessel.
Protocol 2: Synthesis of an Ester using this compound and an Alcohol
This protocol details the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and inert gas line
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
In the flask, dissolve the anhydrous alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of this compound (1.1 equivalents) in a separate flask with anhydrous DCM.
-
Slowly add the this compound solution to the stirred alcohol solution via a syringe over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Visualizations
Hydrolysis of this compound
The following diagram illustrates the reaction pathway for the hydrolysis of this compound upon exposure to water.
Experimental Workflow for Ester Synthesis
This diagram outlines the key steps in the synthesis of an ester from this compound, emphasizing the moisture-sensitive steps.
Logical Relationship: Troubleshooting Low Yield
This diagram illustrates the logical flow for troubleshooting low product yield in a reaction involving this compound.
References
Technical Support Center: Catalyst Selection for Tricosanoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricosanoyl chloride.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the most common reactions performed with this compound? A1: this compound is a long-chain acyl chloride and typically undergoes nucleophilic acyl substitution reactions. The most common reactions include Friedel-Crafts acylation to form ketones, esterification with alcohols to form esters[1], and amidation with amines to form amides.[2]
-
Q2: How does the long alkyl chain of this compound affect catalyst selection and reaction conditions? A2: The long C23 alkyl chain of this compound can lead to solubility issues in some polar solvents. Therefore, solvent selection is crucial for a homogeneous reaction mixture. The steric bulk of the chain is generally not a significant issue for the reactivity of the acyl chloride group itself, but it can influence the choice of substrate and catalyst in sterically hindered transformations.
-
Q3: What are the key safety precautions when working with this compound and associated catalysts? A3: this compound, like other acyl chlorides, is corrosive and moisture-sensitive.[3] It will react with water to produce hydrochloric acid. All reactions should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Many catalysts, such as aluminum chloride, are also water-sensitive and require careful handling.
Catalyst Selection
-
Q4: How do I choose the right catalyst for a Friedel-Crafts acylation with this compound? A4: For Friedel-Crafts acylation, a Lewis acid catalyst is required.[4][5] The choice of catalyst depends on the reactivity of the aromatic substrate. For activated aromatic rings, milder Lewis acids like zinc oxide (ZnO) or metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can be used. For less reactive or deactivated rings, a stronger Lewis acid like aluminum chloride (AlCl₃) is typically necessary, often in stoichiometric amounts.
-
Q5: What catalysts are recommended for the esterification of this compound? A5: The esterification of this compound with alcohols is often catalyzed by tertiary amines, such as pyridine or triethylamine. These act as nucleophilic catalysts and also as scavengers for the HCl byproduct. For sterically hindered alcohols, 4-(dimethylamino)pyridine (DMAP) can be used as a more potent catalyst.
-
Q6: Which catalysts are suitable for the synthesis of amides from this compound? A6: Amide synthesis from this compound and an amine typically requires a base to neutralize the HCl generated. Often, an excess of the amine substrate can serve this purpose. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added. For less reactive amines, the addition of a catalyst like DMAP can be beneficial.
Troubleshooting Guides
Low Yield
-
Q7: I am getting a low yield in my Friedel-Crafts acylation of an aromatic compound with this compound. What are the possible causes and solutions? A7: Low yields in Friedel-Crafts acylation can arise from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with the catalyst. Consider increasing the amount of catalyst.
-
Deactivated Aromatic Ring: If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.
-
Suboptimal Temperature: Some reactions require heating to overcome the activation energy. Conversely, high temperatures can lead to side reactions. Experiment with a range of temperatures.
-
Poor Reagent Quality: Ensure the this compound and the aromatic substrate are pure.
-
-
Q8: My esterification reaction with this compound is sluggish and gives a poor yield. How can I improve it? A8:
-
Inadequate Catalyst: If you are using a weak base as a catalyst, consider switching to a more potent one like DMAP.
-
Steric Hindrance: If either the alcohol or the acyl chloride is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a more active catalyst can help.
-
Reversible Reaction: Although the reaction with an acyl chloride is generally irreversible, if water is present, the this compound can be hydrolyzed back to the carboxylic acid. Ensure anhydrous conditions.
-
Side Product Formation
-
Q9: I am observing multiple products in my Friedel-Crafts acylation. What could be the reason? A9: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can occur with highly activated aromatic rings. Using a milder catalyst or a less activated substrate can help. Isomer formation (ortho, meta, para) is also possible, and the product distribution can be influenced by the catalyst and reaction conditions.
-
Q10: During the work-up of my amidation reaction, I am isolating the carboxylic acid instead of the amide. Why is this happening? A10: This indicates that the this compound is being hydrolyzed. This can happen if there is water in your reaction mixture or during the work-up process. Ensure all reagents and solvents are dry and that the work-up procedure minimizes contact with water until the reaction is complete.
Data Presentation
Table 1: Catalyst Selection for Friedel-Crafts Acylation of this compound
| Aromatic Substrate Reactivity | Catalyst | Typical Stoichiometry (mol eq.) | Typical Solvent |
| Highly Activated (e.g., Anisole) | ZnO, Sc(OTf)₃, Yb(OTf)₃ | Catalytic (0.1 - 0.3) | Dichloromethane, 1,2-Dichloroethane |
| Moderately Activated (e.g., Toluene) | AlCl₃, FeCl₃ | 1.0 - 1.2 | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene |
| Unactivated (e.g., Benzene) | AlCl₃ | 1.0 - 1.2 | Carbon disulfide, 1,2-Dichloroethane |
| Deactivated (e.g., Chlorobenzene) | AlCl₃ | > 1.2 | Nitrobenzene |
Table 2: Catalyst Selection for Esterification and Amidation of this compound
| Reaction | Substrate | Catalyst/Base | Typical Stoichiometry (mol eq.) | Typical Solvent |
| Esterification | Primary/Secondary Alcohols | Pyridine, Triethylamine | 1.1 - 1.5 | Dichloromethane, Tetrahydrofuran, Diethyl ether |
| Esterification | Tertiary/Hindered Alcohols | DMAP (co-catalyst with Et₃N) | 0.1 (DMAP), 1.5 (Et₃N) | Dichloromethane, Acetonitrile |
| Amidation | Primary/Secondary Amines | Excess Amine or Triethylamine | 2.0 (Amine) or 1.1 (Et₃N) | Dichloromethane, Tetrahydrofuran |
| Amidation | Anilines/Less Nucleophilic Amines | Triethylamine | 1.1 - 1.5 | Dichloromethane, Tetrahydrofuran |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq.) to a flame-dried round-bottom flask containing anhydrous dichloromethane.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the stirred suspension of AlCl₃ at 0 °C.
-
Addition of Aromatic Substrate: Add anisole (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Esterification of 1-Butanol with this compound
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1-butanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the alcohol solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by chromatography if necessary.
Protocol 3: Amidation of Benzylamine with this compound
-
Preparation: In a flask, dissolve benzylamine (2.2 eq.) in dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with dilute HCl to remove excess benzylamine.
-
Extraction and Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the amide.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: Catalyst selection guide for common this compound reactions.
References
Technical Support Center: Purification of Tricosanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the effective removal of excess thionyl chloride following the synthesis of Tricosanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for removing excess thionyl chloride from this compound?
A1: The most effective and recommended method is distillation under reduced pressure (vacuum distillation) . This technique is ideal due to the significant difference in boiling points between the volatile thionyl chloride and the high-boiling point this compound. For removing final traces, performing an azeotropic distillation with a dry, inert solvent like toluene is also highly effective.[1][2]
Q2: Why is quenching with water or an aqueous base not a suitable method for this purification?
A2: this compound, like other acyl chlorides, is highly susceptible to hydrolysis.[1][3] Quenching the reaction mixture with water or aqueous solutions will cause the this compound to rapidly react and revert to its corresponding carboxylic acid (tricosanoic acid), significantly reducing the yield of the desired product.[1]
Q3: What physical properties are critical to the success of this separation?
A3: The large difference in boiling points is the key physical property that enables an efficient separation by distillation. Thionyl chloride is a moderately volatile liquid, whereas long-chain acyl chlorides like this compound are not.
Q4: How can I verify the complete removal of thionyl chloride?
A4: While the absence of the characteristic pungent odor of thionyl chloride is a good initial indicator, more rigorous analytical methods can be employed for confirmation. Techniques such as FT-IR spectroscopy can be used to monitor the disappearance of the S=O stretch characteristic of thionyl chloride. For highly sensitive applications, advanced methods like inductively coupled plasma-optical emission spectrometry (ICP-OES) can be adapted to detect trace amounts of residual sulfur after a controlled hydrolysis of the sample.
Q5: What are the essential safety precautions when performing this procedure?
A5: Thionyl chloride and its decomposition products (HCl and SO₂) are corrosive and toxic. All operations must be conducted in a well-ventilated fume hood. It is critical to use a cold trap (e.g., dry ice/acetone or liquid nitrogen) and a subsequent base trap (e.g., a bubbler with NaOH solution or a tube with KOH pellets) between the distillation apparatus and the vacuum pump. This setup protects the pump from corrosive vapors and prevents their release into the environment. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Data Presentation: Physical Property Comparison
The following table summarizes the key quantitative data that underscores the feasibility of separating thionyl chloride from this compound via distillation.
| Property | Thionyl Chloride (SOCl₂) | This compound (C₂₃H₄₅ClO) | Justification for Separation |
| Molar Mass | 118.97 g/mol | 373.06 g/mol | Significant mass difference contributes to different physical behaviors. |
| Boiling Point | 74.6 °C (at atmospheric pressure) | Very High (>200 °C at reduced pressure)¹ | The large boiling point differential is the primary basis for separation by vacuum distillation. |
| Reactivity with Water | Reacts exothermically to form HCl and SO₂ | Hydrolyzes to form tricosanoic acid and HCl | The high reactivity of both compounds with water necessitates anhydrous conditions. |
¹Boiling point is estimated by analogy to similar long-chain acyl chlorides, such as Stearoyl Chloride (C₁₈H₃₅ClO), which has a boiling point of 215 °C at 15 mmHg.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Final product is an oil or a waxy solid with a low melting point and a pungent odor. | Incomplete removal of residual thionyl chloride. | 1. Repeat the vacuum distillation, ensuring the system reaches a stable, low pressure. 2. Perform one or two azeotropic "chases": add a volume of dry toluene to the flask and distill it off under vacuum to carry over the remaining thionyl chloride. |
| Significantly low yield of this compound. | The product was exposed to moisture, causing hydrolysis back to the carboxylic acid. | 1. Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use. 2. Use anhydrous grade solvents and reagents. 3. Conduct the reaction and purification under an inert atmosphere (e.g., Nitrogen or Argon). |
| Corrosive fumes are escaping, or the vacuum pump oil is degrading quickly. | Corrosive vapors (SOCl₂, HCl, SO₂) are not being trapped effectively. | 1. Immediately check the integrity and temperature of your cold trap; it must be sufficiently cold to condense thionyl chloride vapors. 2. Install or replenish a base trap (e.g., KOH pellets) after the cold trap and before the vacuum pump to neutralize any acidic gases that pass through. |
Experimental Protocol
Methodology: Removal of Excess Thionyl Chloride by Vacuum Distillation and Azeotropic Chase
Objective: To purify crude this compound by removing the volatile excess thionyl chloride reagent.
Apparatus:
-
Round-bottom flask containing the crude reaction mixture
-
Short-path distillation head with a thermometer
-
Receiving flask
-
Oil bath with a magnetic stirrer/hotplate
-
Vacuum pump
-
Cold trap (Dewar flask with dry ice/acetone or liquid nitrogen)
-
Base trap (e.g., drying tube with KOH pellets)
-
Chemically resistant tubing
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
System Setup:
-
Assemble the distillation apparatus, ensuring all glassware is completely dry. Connect the receiving flask, followed by the cold trap, the base trap, and finally the vacuum pump.
-
Place the round-bottom flask containing the crude this compound reaction mixture into the oil bath on the magnetic stirrer.
-
-
Initial Distillation:
-
Once the apparatus is securely assembled, begin to slowly apply vacuum. Be cautious of initial bumping or vigorous bubbling.
-
Gradually heat the oil bath to 40-50 °C. The excess thionyl chloride (BP: 74.6 °C) will begin to distill under reduced pressure and collect in the cold trap.
-
Continue this process until the distillation of volatile components ceases.
-
-
Azeotropic Chase:
-
Carefully release the vacuum with an inert gas.
-
Add a portion of dry toluene (an azeotropic agent) to the reaction flask. The volume should be sufficient to easily stir the residue.
-
Re-apply the vacuum and gently heat the mixture. The toluene will co-distill with any remaining traces of thionyl chloride.
-
Continue until all the toluene has been removed.
-
-
Completion:
-
If necessary, repeat the azeotropic chase (Step 3) to ensure complete removal.
-
Once complete, the non-volatile residue remaining in the distillation flask is the purified this compound.
-
Allow the apparatus to cool completely before carefully releasing the vacuum with an inert gas. The product can then be handled or stored under an inert atmosphere to prevent hydrolysis.
-
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Characterization of impurities in Tricosanoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricosanoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a commercial batch of this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which involves the chlorination of Tricosanoic acid. Potential impurities include:
-
Unreacted Tricosanoic Acid: Incomplete reaction can leave residual starting material.
-
Tricosanoic Anhydride: Formed by the reaction of this compound with unreacted Tricosanoic acid.
-
Residual Chlorinating Agents and Byproducts: Depending on the synthetic route, these can include sulfur dioxide (SO₂) and hydrogen chloride (HCl) if thionyl chloride is used, or phosphorus-containing byproducts if phosphorus halides are employed.[1][2]
-
Solvent Residues: Traces of solvents used during the synthesis and purification process.
-
Degradation Products: this compound is susceptible to hydrolysis, which can lead to the formation of Tricosanoic acid if exposed to moisture.
Q2: I suspect my this compound has degraded. How can I confirm this?
A2: Degradation of this compound primarily occurs through hydrolysis back to Tricosanoic acid upon exposure to moisture. You can confirm degradation using the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance or increase in the intensity of a broad O-H stretch between 2500-3500 cm⁻¹ and a shift in the carbonyl (C=O) peak from ~1800 cm⁻¹ (characteristic of acyl chloride) to ~1700 cm⁻¹ (characteristic of carboxylic acid).[3][4]
-
¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization: Derivatize the sample (e.g., by esterification) and analyze by GC-MS. The presence of the corresponding Tricosanoic acid ester will confirm degradation.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry place. Avoid frequent opening of the container in a humid environment. For long-term storage, amber glass vials with PTFE-lined caps are recommended.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in Acylation Reactions
Symptoms: You are using this compound as an acylating agent, but the yield of your desired product is variable and often lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound | The presence of Tricosanoic acid from hydrolysis will consume reagents and not participate in the acylation, leading to lower yields. Confirm the purity of your this compound using FTIR or NMR as described in FAQ 2 . If degraded, use a fresh, unopened batch or purify the existing stock. |
| Presence of Tricosanoic anhydride | The anhydride is also an acylating agent but has a different molecular weight, which can affect stoichiometric calculations. It may also have different reactivity compared to the acyl chloride. Characterize the purity of the this compound to account for the presence of the anhydride in your reaction calculations. |
| Inadequate reaction conditions | Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere. The presence of water will quench the this compound. |
Issue 2: Unexpected Peaks in Analytical Chromatograms (GC-MS, HPLC)
Symptoms: When analyzing your reaction mixture or the this compound itself, you observe unexpected peaks in your chromatograms.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impurities from the starting material | The unexpected peaks could correspond to Tricosanoic acid or Tricosanoic anhydride. Analyze a derivatized sample of the this compound alone to identify these impurity peaks. |
| Side reactions during derivatization | For GC-MS or HPLC analysis that requires derivatization, incomplete or side reactions with the derivatizing agent can lead to multiple peaks. Optimize the derivatization conditions (temperature, time, reagent concentration). |
| Thermal decomposition in GC inlet | Long-chain acyl chlorides can be thermally labile. If using GC-MS, ensure the injector temperature is not excessively high. A lower inlet temperature might be necessary to prevent on-column degradation. |
Quantitative Data Summary
The following table provides hypothetical but typical purity analysis data for two different batches of this compound. This data is for illustrative purposes to demonstrate how impurity levels can be compared.
| Analyte | Batch A (%) | Batch B (%) | Analytical Method |
| This compound | 98.5 | 96.2 | GC-MS (after derivatization) |
| Tricosanoic acid | 0.8 | 2.5 | GC-MS (after derivatization) |
| Tricosanoic anhydride | 0.5 | 1.1 | ¹H NMR |
| Residual Solvent (Toluene) | 0.2 | 0.2 | ¹H NMR |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS after Derivatization to Methyl Esters
This method is suitable for quantifying this compound and the corresponding carboxylic acid impurity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of anhydrous methanol to the vial. This will convert the this compound and any Tricosanoic anhydride to methyl tricosanoate. Any Tricosanoic acid will also be esterified in the presence of an acid catalyst.
-
Add one drop of concentrated sulfuric acid as a catalyst.
-
Cap the vial and heat at 60°C for 1 hour.
-
Cool to room temperature, add 1 mL of water, and extract with 1 mL of hexane.
-
Use the hexane layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: 150°C hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Protocol 2: Detection of Tricosanoic Acid Impurity by FTIR
This is a quick qualitative method to check for significant degradation.
-
Sample Preparation:
-
Place a small drop of this compound between two KBr or NaCl plates to create a thin liquid film.
-
Alternatively, for a solution, dissolve a small amount in a dry, IR-transparent solvent like chloroform or carbon tetrachloride.
-
-
FTIR Analysis:
-
Acquire the spectrum from 4000 to 600 cm⁻¹.
-
This compound: Look for a strong C=O stretch at approximately 1800 cm⁻¹.[5] The broad O-H stretch of a carboxylic acid (2500-3500 cm⁻¹) should be absent.
-
Tricosanoic Acid (Impurity): The presence of a broad O-H stretch and a C=O stretch around 1700 cm⁻¹ indicates the presence of the carboxylic acid impurity.
-
Visualizations
Caption: Workflow for Synthesis and Impurity Characterization of this compound.
Caption: Troubleshooting Logic for Experiments Using this compound.
References
Validation & Comparative
Navigating Acyl Chloride Reactivity: A Comparative Guide Focused on Tricosanoyl Chloride
For researchers, scientists, and drug development professionals, selecting the appropriate acylating agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive comparison of the reactivity of Tricosanoyl chloride, a C23 very-long-chain saturated acyl chloride, with other commonly used acyl chlorides. Due to the limited availability of direct quantitative kinetic data for this compound, this guide leverages experimental data from analogous short- and long-chain acyl chlorides to provide a robust framework for predicting its reactivity.
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as versatile intermediates in a wide array of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation. Their high reactivity stems from the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The general order of reactivity for carboxylic acid derivatives is: Acyl Halides > Anhydrides > Esters > Amides.[1][2]
Factors Influencing Acyl Chloride Reactivity
The reactivity of an acyl chloride is primarily governed by two key factors:
-
Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: The size of the acyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. Larger, bulkier acyl groups tend to decrease the rate of reaction compared to smaller, less hindered ones.
This compound, with its long 23-carbon alkyl chain, presents an interesting case where both electronic and steric effects are at play. The long alkyl chain has a weak electron-donating inductive effect, which would slightly decrease the intrinsic reactivity of the carbonyl group compared to very short-chain acyl chlorides. More significantly, the substantial steric bulk of the tricosanoyl group is expected to be a major determinant of its reactivity, particularly with larger nucleophiles.
Comparative Reactivity Data
To contextualize the reactivity of this compound, the following table summarizes kinetic data for the hydrolysis of a selection of acyl chlorides with varying chain lengths. Hydrolysis is a standard reaction used to assess and compare the reactivity of acylating agents.
| Acyl Chloride | Structure | Chain Length | Reaction | Solvent | Rate Constant (k) at 25°C |
| Acetyl Chloride | CH₃COCl | C2 | Hydrolysis | Water | 1.33 x 10⁻³ s⁻¹ |
| Butyryl Chloride | CH₃(CH₂)₂COCl | C4 | Hydrolysis | Water | Data not readily available, but qualitatively less reactive than Acetyl Chloride |
| Benzoyl Chloride | C₆H₅COCl | - | Hydrolysis | Water | 4.2 x 10⁻² s⁻¹[1] |
| Stearoyl Chloride | CH₃(CH₂)₁₆COCl | C18 | Hydrolysis | - | Data not readily available |
| This compound | CH₃(CH₂)₂₁COCl | C23 | Hydrolysis | - | Data not readily available |
Note: While specific rate constants for all compounds are not available under identical conditions, the data and established chemical principles allow for a qualitative comparison.
Based on the available data and theoretical considerations, the reactivity of this compound is predicted to be lower than that of short-chain acyl chlorides like acetyl chloride due to the increased steric hindrance from its long alkyl chain. Its reactivity is expected to be comparable to other long-chain acyl chlorides like stearoyl chloride.
Experimental Protocols
Below are detailed protocols for common acylation reactions. While these protocols are general, they provide a solid starting point for reactions involving this compound, with the caveat that reaction times may need to be extended due to its potentially lower reactivity.
Protocol 1: General Procedure for Esterification
This protocol describes the synthesis of an ester from an alcohol and an acyl chloride.
Materials:
-
This compound (or other acyl chloride)
-
Alcohol
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Pyridine or triethylamine (as a base)
-
Water
-
Dilute HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the cooled alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization.
Protocol 2: General Procedure for Amidation
This protocol outlines the synthesis of an amide from a primary or secondary amine and an acyl chloride.
Materials:
-
This compound (or other acyl chloride)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Triethylamine or diisopropylethylamine (DIEA) (as a base)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Logical Workflow for Comparative Reactivity Analysis
Caption: A logical workflow for the comparative analysis of acyl chloride reactivity.
Hypothesized Signaling Pathway for Long-Chain Fatty Acids
Long-chain fatty acids and their derivatives can act as signaling molecules by activating G-protein coupled receptors (GPCRs) on the cell surface.[3][4] For instance, GPR120 (also known as FFAR4) is a receptor for long-chain fatty acids that, upon activation, can initiate downstream signaling cascades involved in metabolic and anti-inflammatory responses.
Caption: Hypothesized GPR120 signaling initiated by a long-chain fatty acid derivative.
Conclusion
While direct quantitative data for the reactivity of this compound is scarce, a comparative analysis based on the established principles of organic chemistry and data from analogous compounds provides a strong framework for predicting its behavior. The significant steric bulk of the C23 alkyl chain is expected to be the dominant factor influencing its reactivity, likely resulting in slower reaction rates compared to short-chain acyl chlorides. The provided experimental protocols offer a solid foundation for utilizing this compound in various acylation reactions, with the understanding that optimization of reaction times and conditions may be necessary. For drug development professionals, the potential for very-long-chain fatty acyl derivatives to interact with specific biological targets, such as GPCRs, opens up intriguing possibilities for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. G-protein coupled receptors mediating long chain fatty acid signalling in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]
A Comparative Guide to the Spectroscopic Analysis of Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tricosanoyl chloride against experimentally obtained data for homologous long-chain acyl chlorides, namely lauroyl chloride (C12), palmitoyl chloride (C16), and stearoyl chloride (C18). Due to the limited availability of experimental spectra for this compound, this document serves as a predictive and comparative tool to aid in the identification and characterization of this long-chain acyl chloride.
Introduction
This compound (C23H45ClO) is a long-chain acyl chloride of interest in various research and development applications, including the synthesis of complex lipids and derivatization of biomolecules. Accurate characterization of this compound is crucial for ensuring reaction success and purity of final products. This guide summarizes the expected NMR and MS spectral data for this compound and provides a comparative analysis with shorter-chain homologues.
Comparative Spectroscopic Data
The following tables present a comparison of the key NMR and mass spectrometry data for lauroyl chloride, palmitoyl chloride, stearoyl chloride, and the predicted data for this compound.
1H NMR Data Comparison
Table 1: Comparison of ¹H NMR Spectral Data for Long-Chain Acyl Chlorides in CDCl₃.
| Compound | Molecular Formula | δ (ppm) - CH₃ (t) | δ (ppm) - (CH₂)n | δ (ppm) - CH₂-C=O (m) | δ (ppm) - CH₂-COCl (t) |
| Lauroyl Chloride | C₁₂H₂₃ClO | ~0.88 | ~1.25 (s, broad) | ~1.70 | ~2.88 |
| Palmitoyl Chloride[1] | C₁₆H₃₁ClO | ~0.88 | ~1.25 (s, broad) | ~1.71 | ~2.88 |
| Stearoyl Chloride | C₁₈H₃₅ClO | ~0.88 | ~1.25 (s, broad) | ~1.72 | ~2.89 |
| This compound (Predicted) | C₂₃H₄₅ClO | ~0.88 | ~1.26 (s, broad) | ~1.73 | ~2.90 |
The ¹H NMR spectra of long-chain acyl chlorides are characterized by a triplet corresponding to the terminal methyl group, a broad singlet for the repeating methylene units, a multiplet for the methylene group adjacent to the carbonyl group, and a downfield triplet for the methylene group alpha to the acyl chloride functionality. The chemical shifts show minimal variation with increasing chain length.
13C NMR Data Comparison
Table 2: Comparison of ¹³C NMR Spectral Data for Long-Chain Acyl Chlorides in CDCl₃.
| Compound | Molecular Formula | δ (ppm) - C=O | δ (ppm) - CH₂-COCl | δ (ppm) - Alkyl Chain | δ (ppm) - CH₃ |
| Lauroyl Chloride[2] | C₁₂H₂₃ClO | ~173.8 | ~47.5 | ~24.9, 29.1, 29.2, 29.3, 29.4, 31.8, 33.9 | ~14.1 |
| Palmitoyl Chloride[1] | C₁₆H₃₁ClO | ~173.9 | ~47.6 | ~24.9, 29.1, 29.2, 29.3, 29.4, 29.5, 29.6, 31.9, 34.0 | ~14.1 |
| Stearoyl Chloride | C₁₈H₃₅ClO | ~173.9 | ~47.6 | ~24.9, 29.1, 29.2, 29.3, 29.4, 29.5, 29.6, 29.7, 31.9, 34.0 | ~14.1 |
| This compound (Predicted) | C₂₃H₄₅ClO | ~174.0 | ~47.7 | ~24.9, 29.1-29.7 (multiple peaks), 31.9, 34.0 | ~14.1 |
In the ¹³C NMR spectra, the carbonyl carbon is the most downfield signal. The carbon of the CH₂ group adjacent to the acyl chloride appears at a distinct downfield shift. The long alkyl chain carbons typically resonate in the 22-34 ppm region, with significant overlap for the internal methylene groups. The terminal methyl carbon has a characteristic upfield chemical shift.
Mass Spectrometry Data Comparison
Table 3: Comparison of Key Mass Spectrometry Fragments (m/z) for Long-Chain Acyl Chlorides.
| Compound | Molecular Formula | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-COCl]⁺ | Base Peak |
| Lauroyl Chloride[2] | C₁₂H₂₃ClO | 218/220 | 183 | 155 | 43 or 57 |
| Palmitoyl Chloride[3] | C₁₆H₃₁ClO | 274/276 | 239 | 211 | 43 or 57 |
| Stearoyl Chloride | C₁₈H₃₅ClO | 302/304 | 267 | 239 | 43 or 57 |
| This compound (Predicted) | C₂₃H₄₅ClO | 372/374 | 337 | 309 | 43 or 57 |
The mass spectra of long-chain acyl chlorides typically show a molecular ion peak, although it may be of low intensity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in M and M+2 peaks. Common fragmentation pathways include the loss of a chlorine radical to form an acylium ion ([M-Cl]⁺) and the loss of the entire carbonyl chloride group to form an alkyl cation ([M-COCl]⁺). The base peak is often a small alkyl fragment.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for long-chain acyl chlorides.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the acyl chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for these compounds and its residual proton and carbon signals are well-characterized.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-15 ppm.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
-
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV. This energy is sufficient to cause ionization and characteristic fragmentation.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including the M+2 isotope peak for chlorine) and major fragment ions.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary electron ionization mass spectrometry fragmentation pathway for this compound.
Caption: Mass Spectrometry Fragmentation of this compound.
References
A Comparative Guide to the Purity Assessment of Synthetic Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Tricosanoyl chloride (C₂₃H₄₅ClO) is a long-chain acyl chloride utilized in the synthesis of complex lipids, pharmaceutical intermediates, and specialized organic molecules. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, compromised product yields, and difficulties in purification. This guide provides a comparative overview of essential analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and a discussion of alternative acylation strategies.
Section 1: Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity determination depends on the specific impurities suspected, the required level of sensitivity, and the available instrumentation. Long-chain acyl chlorides are reactive molecules, and method selection must account for their potential degradation.[1] A comparison of the most common and effective techniques is summarized below.
| Analytical Method | Principle | Detectable Impurities | Advantages | Limitations |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Residual solvents, unreacted Tricosanoic acid (after derivatization), shorter/longer chain acyl chloride homologs. | High sensitivity and resolution for volatile impurities. Quantitative analysis is straightforward with proper calibration.[2][3] | This compound is high-boiling and thermally labile; derivatization is often required to prevent degradation in the injector/column.[1][3] |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to provide detailed information about molecular structure and environment. | Unreacted Tricosanoic acid, residual thionyl chloride (SOCl₂), byproducts from synthesis, grease. | Provides unambiguous structural confirmation. Allows for rapid quantification of impurities relative to the main component via integration. Non-destructive. | Lower sensitivity compared to GC-MS. May not detect trace-level impurities. Signal overlap can occur in complex mixtures. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, identifying functional groups. | Water (hydrolysis to carboxylic acid), residual Tricosanoic acid. | Fast, simple, and non-destructive. Excellent for detecting the presence of hydroxyl (-OH) groups from carboxylic acid impurities. | Primarily qualitative. Not suitable for quantifying low-level impurities. Provides limited structural information beyond functional groups. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data. | Confirms molecular weight of the primary component and identifies the mass of unknown impurities. | Extremely sensitive. Provides molecular weight information, which is crucial for identifying unknown contaminants. Can be coupled with GC (GC-MS) for powerful separation and identification. | Does not provide quantitative data without coupling to a chromatographic technique and using standards. Ionization can sometimes cause fragmentation that complicates interpretation. |
Section 2: Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
Protocol 1: Purity Analysis by ¹H NMR Spectroscopy
This protocol is designed for the direct assessment of this compound and the quantification of common impurities like the parent carboxylic acid.
-
Sample Preparation: In a dry NMR tube, dissolve 5-10 mg of this compound in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃). Caution: this compound is moisture-sensitive and will hydrolyze. Handle under an inert atmosphere (e.g., in a glovebox).
-
Internal Standard: Add a known quantity of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Key signals to observe for this compound include the triplet at ~2.8-2.9 ppm corresponding to the α-methylene protons (-CH₂-COCl).
-
Data Analysis:
-
Integrate the characteristic signal of this compound (triplet at ~2.9 ppm).
-
Integrate the signal for the α-methylene protons of the corresponding carboxylic acid impurity (Tricosanoic acid), which typically appears slightly downfield at ~2.35 ppm.
-
Integrate the signal from the internal standard.
-
Calculate the molar ratio of impurity to the desired product to determine purity.
-
Protocol 2: Purity Analysis by Gas Chromatography (via Derivatization)
Direct GC analysis of long-chain acyl chlorides can be challenging due to their reactivity. Derivatization to a more stable ester is a reliable alternative.
-
Derivatization:
-
In a dry vial under nitrogen, dissolve ~5 mg of the this compound sample in 1 mL of anhydrous toluene.
-
Add 0.5 mL of anhydrous methanol to the solution. This will convert the this compound to methyl tricosanoate. The primary impurity, Tricosanoic acid, will also be esterified under these conditions if an acid catalyst (e.g., a drop of H₂SO₄) is added and the mixture is gently warmed.
-
Quench the reaction after 30 minutes with 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic layer containing the methyl ester derivative.
-
-
GC-FID Analysis:
-
Injector: 280°C, Split mode (e.g., 50:1).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.
-
Detector (FID): 320°C.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The peak corresponding to methyl tricosanoate will be the major component.
-
Impurities, such as methyl esters of shorter or longer fatty acids, will appear as separate peaks.
-
Purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks.
-
Section 3: Visualization of Workflows and Concepts
Diagrams created using Graphviz help visualize the logical flow of the purity assessment process and the relationships between the compound and its potential impurities.
Caption: Origin of potential impurities in this compound synthesis.
References
- 1. Acid and Acid chloride separation by GC [December 14, 2003] - Chromatography Forum [chromforum.org]
- 2. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Ceramide Synthesis: Alternatives to Tricosanoyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of specific ceramide species is crucial for investigating their roles in cellular signaling, developing new therapeutics, and creating advanced cosmetic formulations. Tricosanoyl chloride, a reactive acyl chloride, is a common reagent for introducing the 23-carbon acyl chain (C23:0) to a sphingoid base. However, its high reactivity, moisture sensitivity, and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of milder and more versatile alternatives. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of ceramides, with a focus on very long-chain variants, supported by experimental insights.
Chemical Synthesis of Ceramides: Beyond Acyl Chlorides
The fundamental reaction in chemical ceramide synthesis is the formation of an amide bond between the amino group of a sphingoid base (like sphingosine or phytosphingosine) and the carboxyl group of a fatty acid. While acyl chlorides offer a highly reactive starting point, their drawbacks have led to the widespread adoption of coupling reagents, which activate the carboxylic acid in situ under milder conditions.
Overview of Alternative Coupling Reagents
Several classes of coupling reagents, primarily developed for peptide synthesis, have proven effective for ceramide synthesis. These reagents offer advantages in terms of reaction control, reduced side reactions, and improved handling.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, they are often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate byproducts that are generally easy to remove.
-
Uronium/Aminium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). They are known for their high coupling efficiency and rapid reaction times.
Performance Comparison of Synthetic Methods
The choice of reagent significantly impacts the yield, purity, and scalability of ceramide synthesis. Below is a comparative summary of this compound and its alternatives for the synthesis of a C23:0 ceramide.
| Reagent/Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| This compound | 60-80% | Anhydrous, basic conditions (e.g., pyridine, triethylamine) | High reactivity, relatively inexpensive. | Moisture sensitive, generates HCl, potential for side reactions. |
| Carbodiimides (e.g., DCC, EDC) + Additive (e.g., NHS) | 60-75% | Mild, room temperature | Good yields, readily available, tolerant of various functional groups. | Formation of insoluble urea byproducts (with DCC), potential for racemization without additives. |
| Phosphonium Salts (e.g., PyBOP) | 70-90% | Mild, basic conditions | High yields, low racemization, byproducts are often water-soluble. | Higher cost compared to carbodiimides. |
| Uronium/Aminium Salts (e.g., HATU) | 75-95% | Mild, basic conditions | Very high yields, fast reaction times, effective for sterically hindered substrates. | Higher cost, potential for guanidinylation of the amine if used in excess. |
| Enzymatic (Lipase-catalyzed) | Variable (can be >90%) | Aqueous or organic solvent, mild temperature and pH | High selectivity, environmentally friendly, minimal side products. | Slower reaction times, enzyme cost and stability can be a concern, optimization required. |
Experimental Protocols: A Closer Look
Chemical Synthesis via Carbodiimide Coupling
This protocol is adapted from the work of Hammarström (1971) for the synthesis of ceramides using a mixed carbodiimide.
Materials:
-
Sphingosine
-
Tricosanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Dissolve tricosanoic acid (1.1 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 4 hours at 0°C to activate the carboxylic acid.
-
In a separate flask, dissolve sphingosine (1 equivalent) in a mixture of DCM and DMF, and add TEA (1.5 equivalents).
-
Slowly add the activated fatty acid solution to the sphingosine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ceramide.
Enzymatic Synthesis of Ceramides
Lipases can be used to catalyze the amidation reaction between a fatty acid ester and a sphingoid base.
Materials:
-
Phytosphingosine
-
Methyl tricosanoate
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
Procedure:
-
Combine phytosphingosine (1 equivalent) and methyl tricosanoate (2-5 equivalents) in the organic solvent.
-
Add the immobilized lipase (e.g., 10% w/w of substrates).
-
Incubate the mixture at a controlled temperature (e.g., 60-70°C) with constant shaking.
-
Monitor the reaction progress over 24-72 hours using TLC or HPLC.
-
After the reaction reaches the desired conversion, filter off the immobilized enzyme for reuse.
-
Evaporate the solvent and purify the resulting ceramide by column chromatography or recrystallization.
Visualizing the Pathways
Biological Ceramide Synthesis Pathways
Ceramides are synthesized in cells through three major pathways: the de novo pathway, the sphingomyelinase pathway, and the salvage pathway.
Caption: Major pathways of cellular ceramide synthesis.
Generalized Workflow for Chemical Ceramide Synthesis
The chemical synthesis of ceramides, regardless of the specific coupling reagent, follows a general workflow.
Caption: General workflow for chemical ceramide synthesis.
Benchmarking Tricosanoyl chloride performance in specific applications
For Immediate Release
This guide provides a comprehensive performance benchmark of Tricosanoyl chloride in key chemical transformations relevant to researchers, scientists, and drug development professionals. By objectively comparing its performance with other acyl chlorides and providing detailed experimental data, this document serves as a valuable resource for selecting the appropriate reagents for specific synthetic applications.
Executive Summary
This compound, a 23-carbon saturated very-long-chain acyl chloride, is a valuable reagent in organic synthesis, particularly for the introduction of long lipophilic chains. This property is of significant interest in drug development for modifying the pharmacokinetic profiles of molecules and in materials science. This guide explores the performance of this compound and its longer-chain counterparts in fundamental reactions such as esterification and amidation, offering a comparative analysis with shorter-chain acyl chlorides.
Performance in Key Applications
The reactivity of acyl chlorides is influenced by several factors, including steric hindrance and the electronic nature of the acyl group. In the case of this compound, the long alkyl chain can sterically hinder the approach of nucleophiles to the carbonyl carbon, which may affect reaction rates and yields compared to shorter-chain analogues.
Esterification
The esterification of alcohols with acyl chlorides is a fundamental transformation in organic synthesis. To illustrate the effect of the acyl chloride chain length on reaction yield, the following data summarizes the degree of substitution (DS) achieved in the esterification of cellulose.
| Acyl Chloride | Chain Length | Degree of Substitution (DS) |
| Hexanoyl chloride | C6 | ~1.3 |
| Octanoyl chloride | C8 | ~1.2 |
| Decanoyl chloride | C10 | ~1.1 |
| Dodecanoyl chloride | C12 | ~0.9 |
| Tetradecanoyl chloride | C14 | ~0.7 |
| Hexadecanoyl chloride | C16 | ~0.5 |
| Octadecanoyl chloride | C18 | ~0.3 |
Data adapted from a study on the homogeneous esterification of cellulose. The degree of substitution indicates the average number of hydroxyl groups on each glucose unit that have been esterified.[1]
As the data indicates, a clear trend of decreasing degree of substitution is observed with increasing acyl chloride chain length.[1] This is attributed to the increased steric hindrance posed by the longer alkyl chains, making the carbonyl carbon less accessible to the hydroxyl groups of cellulose.[1] While specific data for this compound (C23) is not available in this study, it is reasonable to extrapolate that it would exhibit a lower DS under similar conditions. However, the acyl chloride method is still considered the most effective for achieving higher degrees of substitution in the synthesis of long-chain cellulose esters compared to other methods like CDI activation or transesterification.[1]
Amidation
Experimental Protocols
The following are detailed methodologies for esterification and amidation reactions that can be adapted for use with this compound and other very-long-chain acyl chlorides.
General Protocol for Esterification of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.2 eq)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary alcohol and triethylamine in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Amidation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine (2.0 eq)
-
Water
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine in anhydrous THF in a round-bottom flask and add pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Biological Relevance
Very-long-chain fatty acids (VLCFAs), such as tricosanoic acid, and their derivatives play crucial roles in various biological processes. Understanding their involvement in cellular signaling is critical for drug development.
GPR120 Signaling Pathway
Long-chain fatty acids are known to activate G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[2] This receptor is involved in regulating metabolism and inflammation.
Sphingolipid Biosynthesis
Very-long-chain fatty acids are essential precursors in the de novo synthesis of sphingolipids, a class of lipids that are critical components of cell membranes and are involved in signal transduction.
Peroxisomal Beta-Oxidation
Unlike shorter-chain fatty acids, very-long-chain fatty acids are initially metabolized in peroxisomes through a process called beta-oxidation.
References
Comparative Guide to Analytical Methods for Tricosanoyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of Tricosanoyl chloride, a C23 long-chain acyl chloride, is essential for various applications, from chemical synthesis monitoring to lipidomics research. Due to its reactive nature, direct analysis is often challenging, necessitating derivatization to enhance stability and chromatographic performance. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, complete with experimental protocols and performance data.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a reactive, high-molecular-weight compound like this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable analyte. The most common approach is its conversion to the corresponding fatty acid methyl ester (FAME), Methyl tricosanoate.
Principle
This compound is reacted with methanol to form the stable and volatile Methyl tricosanoate. This derivative is then separated by gas chromatography based on its boiling point and interaction with the GC column's stationary phase. The eluting compound is subsequently ionized and fragmented by a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragments, as well as accurate quantification.
Experimental Protocol: Derivatization and GC-MS Analysis
1. Sample Preparation and Derivatization (Methanolysis)
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL reaction vial. If the sample is dissolved in a solvent, evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen).
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial. The high reactivity of the acyl chloride with methanol often allows the reaction to proceed efficiently at room temperature. For complete conversion, the vial can be sealed and gently heated at 60°C for 15-30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of n-hexane to the vial. Vortex the mixture vigorously for 1 minute to extract the Methyl tricosanoate into the hexane layer.
-
Phase Separation: Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve clear separation of the aqueous (methanol) and organic (hexane) layers.
-
Final Sample: Carefully transfer the upper hexane layer to a clean 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS Detector (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar cyanopropyl column (e.g., SP-2380) for FAME analysis.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for enhanced quantification. Key ions for Methyl tricosanoate include the molecular ion (m/z 368.4) and characteristic fragments (e.g., m/z 74, 87).
-
GC-MS Analysis Workflow
A Comparative Analysis of Long-Chain Fatty Acid Chlorides for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel materials, long-chain fatty acid chlorides are indispensable reagents. Their high reactivity makes them excellent acylating agents for introducing long hydrophobic chains into various molecules, thereby modifying their physicochemical properties. This guide provides a detailed comparative study of four prominent long-chain fatty acid chlorides: Palmitoyl Chloride, Stearoyl Chloride, Oleoyl Chloride, and Behenoyl Chloride. The comparison focuses on their chemical properties, reactivity, stability, and the analytical methods for their characterization, supported by experimental data and detailed protocols.
Physicochemical Properties
The physical and chemical properties of these fatty acid chlorides are primarily dictated by the length and saturation of their hydrocarbon chains. These properties are crucial for handling, storage, and reaction setup.
| Property | Palmitoyl Chloride | Stearoyl Chloride | Oleoyl Chloride | Behenoyl Chloride |
| Molecular Formula | C₁₆H₃₁ClO | C₁₈H₃₅ClO | C₁₈H₃₃ClO | C₂₂H₄₃ClO |
| Molecular Weight ( g/mol ) | 274.87 | 302.92 | 300.90 | 359.03 |
| Appearance | Colorless to pale yellow liquid | White or colorless to light yellow solid or liquid | Colorless to pale yellow liquid | Not specified, likely a solid |
| Melting Point (°C) | 11-13 | 21-22 | Not specified | Not specified |
| Boiling Point (°C) | 199 (at 2 mmHg) | 174-178 (at 2 mmHg) | 193 (at 4 mmHg) | Not specified |
| Density (g/mL at 25°C) | ~0.906 | ~0.897 | ~0.91 | Not specified |
| Purity (%) | ≥98 (by GC) | ≥97 (by GC) | ≥89 (by GC) | Not specified |
Reactivity and Stability
Long-chain fatty acid chlorides are highly reactive molecules, a characteristic attributed to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The general order of reactivity for acyl chlorides is influenced by steric hindrance and electronic effects. For the saturated fatty acid chlorides in this comparison (Palmitoyl, Stearoyl, and Behenoyl), reactivity is expected to decrease slightly with increasing chain length due to increased steric hindrance. However, the electronic environment of the acyl chloride group is very similar among them.
Oleoyl chloride, being unsaturated, introduces a point of reactivity at the double bond, which can potentially undergo side reactions under certain conditions. The presence of the cis-double bond also influences the molecule's shape and packing, which can affect its physical properties and reactivity in some contexts.
All long-chain fatty acid chlorides are sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, they must be handled under anhydrous conditions and stored in tightly sealed containers under an inert atmosphere.
Experimental Protocols
Synthesis of Long-Chain Fatty Acid Chlorides
A general and widely used method for the synthesis of long-chain fatty acid chlorides is the reaction of the corresponding fatty acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Materials:
-
Long-chain fatty acid (e.g., Palmitic acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (solvent)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the fatty acid in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride to the solution while stirring. The reaction is exothermic and will produce sulfur dioxide and hydrogen chloride gas, which should be vented to a fume hood or a proper scrubbing system.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride and toluene by distillation, preferably using a rotary evaporator.
-
The resulting crude fatty acid chloride can be used directly or further purified by vacuum distillation.
Comparative Analysis of Hydrolysis Rate by Conductometry
The rate of hydrolysis can be used as a measure of the relative reactivity of the fatty acid chlorides. This can be monitored by measuring the increase in conductivity of a solution as the reaction produces hydrochloric acid.
Materials:
-
Palmitoyl Chloride, Stearoyl Chloride, Oleoyl Chloride, Behenoyl Chloride
-
Acetone (anhydrous)
-
Deionized water
-
Conductivity meter and probe
-
Thermostated water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of each fatty acid chloride in anhydrous acetone.
-
Prepare a reaction mixture of acetone and water (e.g., 90:10 v/v) in a beaker and place it in a thermostated water bath (e.g., 25°C).
-
Place the conductivity probe and a magnetic stir bar in the beaker and start stirring.
-
Inject a small, known amount of the fatty acid chloride stock solution into the stirred acetone-water mixture to initiate the hydrolysis reaction.
-
Record the conductivity of the solution at regular time intervals until the value stabilizes.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of the linear portion of this plot will be -k.
-
Repeat the experiment for each fatty acid chloride under identical conditions to compare their hydrolysis rates.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of fatty acid chlorides and for analyzing their degradation products (e.g., the corresponding fatty acid after hydrolysis). Due to their high reactivity, direct injection of fatty acid chlorides into a GC-MS can be challenging. A common approach is to derivatize them into more stable esters, such as methyl esters.
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Carefully react a small sample of the fatty acid chloride with anhydrous methanol. A base like pyridine can be used to neutralize the HCl formed.
-
The resulting FAMEs can then be extracted with a non-polar solvent like hexane.
GC-MS Protocol for FAMEs Analysis:
-
Column: A capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass Spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Identify the FAMEs by comparing their mass spectra and retention times with those of known standards. Purity can be estimated from the relative peak areas.
Visualizations
The Efficacy of Long-Chain Acyl Chlorides in Peptide Lipidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipidation, the covalent attachment of lipid moieties to peptides and proteins, is a cornerstone strategy in modern drug development. It offers a powerful means to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative overview of commonly used lipidating agents, focusing on palmitoyl chloride and myristoyl chloride, and establishes a framework for evaluating the efficacy of novel, long-chain alternatives such as Tricosanoyl chloride.
Comparative Analysis of Common Lipidaing Agents
| Feature | Myristoyl Chloride | Palmitoyl Chloride | This compound (Hypothetical) |
| Acyl Chain Length | C14 | C16 | C23 |
| Molecular Weight | 246.81 g/mol [1] | 274.87 g/mol [2] | 373.06 g/mol |
| Typical Lipidation | N-myristoylation of N-terminal glycine residues.[1][3] | S-palmitoylation of cysteine residues.[4] | S-acylation of cysteine or N-acylation of N-terminal glycine (predicted). |
| Biological Significance | Crucial for membrane targeting and signal transduction. | Involved in dynamic membrane association and protein trafficking. | Potentially enhanced membrane anchoring and altered protein-protein interactions due to increased hydrophobicity. |
| Reported Yields | High yields achievable under optimized conditions. | "Virtually quantitative" yields reported under specific acidic conditions. | Expected to be highly reactive, potentially leading to high yields but also necessitating careful control of reaction conditions to minimize side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and analysis of lipidated peptides. Below are generalized protocols for peptide lipidation using acyl chlorides in solution.
General Protocol for Peptide Lipidation with Acyl Chlorides
This protocol is a starting point and may require optimization based on the specific peptide sequence and the acyl chloride used.
Materials:
-
Peptide with a free amine (N-terminus) or thiol (cysteine side chain)
-
Acyl chloride (e.g., Palmitoyl chloride, Myristoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Quenching agent (e.g., Methanol)
-
Purification system (e.g., Reversed-phase high-performance liquid chromatography (RP-HPLC))
-
Analytical instrument (e.g., Mass spectrometer)
Procedure:
-
Dissolve the peptide in the chosen anhydrous solvent.
-
Add a 1.5 to 3-fold molar excess of the base to the peptide solution.
-
Slowly add a 1.2 to 2-fold molar excess of the acyl chloride to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude lipopeptide using RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm the desired modification.
Note on Side Reactions: Acyl chlorides are highly reactive and can lead to side reactions, such as the formation of diacylated products or racemization at chiral centers. Careful control of stoichiometry, temperature, and reaction time is crucial to minimize these byproducts. The use of protecting groups for reactive side chains may be necessary for complex peptides.
Visualizing Key Processes
Signaling Pathway: Ras Protein Lipidation and Membrane Association
Lipidation is a key post-translational modification that directs proteins to cellular membranes, a critical step in many signaling pathways. The Ras family of small GTPases, which are central to cell proliferation and differentiation, undergo a series of lipid modifications that are essential for their function.
Caption: The Ras protein undergoes a multi-step lipidation process, including farnesylation and palmitoylation, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways.
Experimental Workflow: Synthesis and Analysis of a Lipidated Peptide
The following diagram outlines a typical workflow for the chemical synthesis of a lipidated peptide and its subsequent analysis.
Caption: A standard experimental workflow for producing and evaluating a synthetic lipopeptide, from initial peptide synthesis to final biological characterization.
Logical Relationship: Evaluating a Novel Lipidaing Agent
When considering a new lipidating agent like this compound, a systematic evaluation is necessary to determine its efficacy and suitability for specific applications.
Caption: A logical framework for assessing the efficacy of a novel lipidating agent by comparing its key performance indicators against established alternatives.
References
Safety Operating Guide
Proper Disposal of Tricosanoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tricosanoyl chloride is a reactive acyl chloride that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental compliance. Due to its corrosive nature and reactivity with water, improper disposal can lead to hazardous situations, including the release of corrosive hydrogen chloride gas.[1][2] This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of small quantities of this compound typically used in a research setting.
Hazard and Safety Information
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Statement | Description | Personal Protective Equipment (PPE) |
| H314: Causes severe skin burns and eye damage. [2] | Contact with skin or eyes can cause serious chemical burns. | Chemical-resistant gloves (e.g., nitrile or neoprene), flame-retardant laboratory coat, chemical splash goggles, and a face shield.[1] |
| Reacts with water | Reacts vigorously with water and other nucleophiles in an exothermic reaction, producing hydrochloric acid.[1] | All work should be conducted in a certified chemical fume hood. |
| H335: May cause respiratory irritation. | Inhalation of vapors can irritate the respiratory tract. | Work in a well-ventilated area, specifically a chemical fume hood. |
Experimental Protocol: Controlled Hydrolysis for Neutralization
The primary and recommended method for the disposal of this compound is controlled hydrolysis. This process intentionally reacts the acyl chloride with a basic solution to convert it into the less reactive and more stable tricosanoic acid salt.
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium hydroxide or sodium bicarbonate
-
Ice bath
-
Large beaker (at least 5 times the volume of the this compound waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriate container for hazardous waste collection
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of either sodium hydroxide or sodium bicarbonate. Sodium hydroxide will result in a more vigorous reaction, while sodium bicarbonate will react more slowly. Place this beaker in an ice bath to manage the heat that will be generated during the neutralization reaction.
-
Slow Addition of this compound: Under constant stirring, slowly and carefully add the this compound waste to the cold basic solution. The addition should be dropwise or in very small portions to control the rate of reaction and heat generation.
-
Ensure Complete Reaction: After the addition is complete, continue to stir the solution in the ice bath for at least one hour to ensure the neutralization reaction is complete.
-
Verify Neutralization: Test the pH of the resulting solution using pH paper or a pH meter. The pH should be neutral or slightly basic. If the solution is still acidic, add more of the basic solution until a neutral pH is achieved.
-
Waste Collection: The neutralized solution contains the sodium salt of tricosanoic acid, water, and sodium chloride. This solution must be collected in a properly labeled hazardous waste container.
-
Final Disposal: Dispose of the collected hazardous waste according to your institution's and local regulations. Do not pour the neutralized solution down the drain.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization: The absorbent material contaminated with this compound should be treated with the same neutralization procedure outlined above.
-
Collection: Once neutralized, collect the material in a sealed container for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Tricosanoyl Chloride. It is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure safe operational and disposal practices.
This compound is a corrosive chemical that requires strict adherence to safety protocols. Like other acyl chlorides, it reacts vigorously with water, including moisture in the air, to produce hydrochloric acid, which is corrosive to skin, eyes, and respiratory tracts.[1] Proper personal protective equipment (PPE) and handling procedures are critical to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Chemical splash goggles and a face shield.[1] | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Flame-retardant laboratory coat and closed-toe shoes.[1] | Work should be conducted in a certified chemical fume hood.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Chemical-resistant apron and sleeves over a flame-retardant lab coat. | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary depending on the spill size and ventilation. |
| Emergency Situation (e.g., large spill, fire) | Full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA). | Inner and outer chemical-resistant gloves. | Totally encapsulated chemical- and vapor-protective suit. | Positive-pressure, full-facepiece SCBA. |
Experimental Protocol: Acylation Reaction Using this compound
This protocol outlines a standard procedure for using this compound in an acylation reaction, emphasizing safety at each step.
Objective: To safely perform an acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation:
-
Ensure the fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the "Routine Handling" section of the table above.
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas to remove any residual moisture.
-
Assemble the reaction apparatus (flask, condenser, dropping funnel) inside the fume hood.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, dissolve the primary amine and tertiary amine base in the anhydrous solvent in the round-bottom flask.
-
Begin stirring the solution and cool the flask in an ice bath.
-
Carefully measure the required amount of this compound in a graduated cylinder or by weight in a sealed container under an inert atmosphere.
-
Dilute the this compound with a small amount of the anhydrous solvent in the dropping funnel.
-
-
Addition of this compound:
-
Slowly add the this compound solution from the dropping funnel to the stirred amine solution in the flask. The addition should be dropwise to control the exothermic reaction.
-
Monitor the reaction temperature and ensure it does not rise significantly.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time.
-
Once the reaction is complete, quench any remaining this compound by slowly adding a proton source, such as water or a dilute aqueous acid solution, while cooling the flask in an ice bath. Caution: This step will generate HCl gas and should be performed carefully in the fume hood.
-
-
Workup and Purification:
-
Proceed with the standard aqueous workup to isolate the product.
-
Dispose of all chemical waste according to institutional and local regulations.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
